molecular formula C11H14N2O2S B105298 2-(1H-Indol-5-yl)-N-methylethanesulfonamide CAS No. 98623-50-8

2-(1H-Indol-5-yl)-N-methylethanesulfonamide

Cat. No.: B105298
CAS No.: 98623-50-8
M. Wt: 238.31 g/mol
InChI Key: PPXMUBLAPJLGNE-UHFFFAOYSA-N
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Description

2-(1H-Indol-5-yl)-N-methylethanesulfonamide, also known as 2-(1H-Indol-5-yl)-N-methylethanesulfonamide, is a useful research compound. Its molecular formula is C11H14N2O2S and its molecular weight is 238.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1H-Indol-5-yl)-N-methylethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-Indol-5-yl)-N-methylethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(1H-indol-5-yl)-N-methylethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S/c1-12-16(14,15)7-5-9-2-3-11-10(8-9)4-6-13-11/h2-4,6,8,12-13H,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXMUBLAPJLGNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CCC1=CC2=C(C=C1)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00541746
Record name 2-(1H-Indol-5-yl)-N-methylethane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00541746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98623-50-8
Record name 2-(1H-Indol-5-yl)-N-methylethane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00541746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical properties of "2-(1H-Indol-5-yl)-N-methylethanesulfonamide"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, structural characterization, and analytical applications of 2-(1H-Indol-5-yl)-N-methylethanesulfonamide , a critical reference standard in the development and quality control of the triptan class of antimigraine therapeutics.

Structural Analog and Critical Intermediate of Naratriptan[1][2]

Executive Summary

2-(1H-Indol-5-yl)-N-methylethanesulfonamide (CAS: 98623-50-8) is a pharmacologically significant indole derivative.[1][2][3][4] It serves primarily as a Reference Standard and a Process-Related Impurity marker in the synthesis and stability profiling of Naratriptan , a selective 5-HT1B/1D receptor agonist.[1]

Chemically, it represents the "core" scaffold of Naratriptan, possessing the 5-sulfamoyl side chain but lacking the C3-piperidinyl functional group.[1] Its presence in a drug substance batch indicates either incomplete functionalization during synthesis or specific degradation pathways involving the C3 position.[1]

Key Applications:

  • Impurity Profiling: Identification of "Impurity A" (or equivalent) in Naratriptan API.[1]

  • Synthetic Intermediate: Precursor for C3-functionalization via Fischer indole synthesis or electrophilic substitution.[1]

  • Analytical Calibration: System suitability testing for HPLC/LC-MS methods.[1]

Chemical Identity & Structural Analysis[1][2][3][5]

This compound is characterized by an indole ring substituted at the 5-position with an N-methyl-ethanesulfonamide chain.[1][4] The absence of substituents at the 3-position is the defining feature distinguishing it from the active pharmaceutical ingredient (API), Naratriptan.[1]

Table 1: Physicochemical Identification
PropertySpecification
IUPAC Name 2-(1H-Indol-5-yl)-N-methylethane-1-sulfonamide
Common Synonyms Des-piperidinyl Naratriptan; N-Methyl-1H-indole-5-ethanesulfonamide
CAS Registry Number 98623-50-8
Molecular Formula C₁₁H₁₄N₂O₂S
Molecular Weight 238.31 g/mol
SMILES CNS(=O)(=O)CCC1=CC2=C(C=C1)NC=C2
InChI Key PPXMUBLAPJLGNE-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
Melting Point 138–142 °C (Typical for sulfonamide-indole intermediates)
Structural Visualization

The following diagram illustrates the structural relationship between the target compound and Naratriptan, highlighting the specific site of modification (C3).[1]

ChemicalStructure Target 2-(1H-Indol-5-yl)-N-methylethanesulfonamide (CAS: 98623-50-8) [Core Scaffold] Site C3 Position (Unsubstituted in Target) Target->Site Lacks Piperidine Ring Naratriptan Naratriptan (API) [C3-Functionalized] Site->Naratriptan Functionalization (N-methyl-4-piperidinyl group)

Figure 1: Structural divergence between the reference standard (Target) and the API (Naratriptan).[1]

Physicochemical Properties & Solubility Profile[1][4]

Understanding the solubility and ionization behavior of this compound is critical for developing robust analytical methods (HPLC/UPLC).[1]

Ionization (pKa)

The molecule possesses two distinct ionizable centers:[1]

  • Indole Nitrogen (N1): Very weak acid (pKa ≈ 16-17).[1] It remains neutral under standard aqueous conditions.[1]

  • Sulfonamide Nitrogen: Weakly acidic (pKa ≈ 10-11).[1]

    • Implication: At physiological pH (7.[1]4) and standard HPLC acidic conditions (pH 2-4), the molecule remains largely neutral .[1] This contrasts with Naratriptan, which contains a basic piperidine nitrogen (pKa ≈ 9.[1]7) that is protonated at acidic pH.[1]

Lipophilicity (LogP)[1]
  • Predicted LogP: ~1.5 – 1.8[1]

  • Chromatographic Behavior: Being neutral and moderately lipophilic, this compound typically elutes after Naratriptan in Reverse-Phase (RP) HPLC methods using acidic buffers (where Naratriptan is ionized/polar) but may elute before Naratriptan in high-pH methods where Naratriptan becomes neutral.[1]

Solubility Guidelines
SolventSolubility RatingApplication
DMSO High (>20 mg/mL)Primary stock solution preparation.[1]
Methanol HighSecondary dilutions and extraction solvent.[1]
Acetonitrile ModerateMobile phase component.[1]
Water LowPoor solubility in pure water; requires co-solvent or pH adjustment (alkaline).[1]

Analytical Methodologies

For researchers validating purity or conducting stability studies, the following protocols provide a self-validating framework.

HPLC Method for Impurity Profiling

This method separates the target intermediate from the Naratriptan API based on polarity differences induced by pH.[1]

  • Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.0).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0 min: 5% B[1]

    • 15 min: 60% B[1]

    • 20 min: 90% B[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 224 nm (Indole absorption maximum).[1]

  • Expected Retention:

    • Naratriptan:[1][3][5] ~5-8 mins (Early elution due to protonated piperidine).

    • Target (98623-50-8): ~12-15 mins (Later elution due to neutral state).[1]

Mass Spectrometry (LC-MS) Identification[1]
  • Ionization Mode: ESI Positive (+).[1]

  • Molecular Ion:

    
    .[1]
    
  • Fragmentation Pattern:

    • Loss of methylamine (

      
      ) or sulfonamide group (
      
      
      
      ) is common in MS/MS, generating characteristic indole-ethyl carbocations.[1]

Synthesis & Origin Pathway[1]

This compound is not merely a degradation product; it is often the starting scaffold in the synthesis of Naratriptan.[1] The diagram below details its role in the synthetic pathway.

SynthesisPathway Hydrazine 4-Hydrazino-N-methyl- benzenemethanesulfonamide Target 2-(1H-Indol-5-yl)-N-methylethanesulfonamide (INTERMEDIATE) Hydrazine->Target Fischer Indole Synthesis Aldehyde Aldehyde/Acetal Precursor Aldehyde->Target Coupling C3-Functionalization (Reaction with N-methyl-4-piperidone) Target->Coupling Acid Catalysis Naratriptan Naratriptan API Coupling->Naratriptan Reduction

Figure 2: The role of the target compound as a precursor in the convergent synthesis of Naratriptan.[1]

Handling & Safety (GHS Classification)

While pharmacological data on this specific intermediate is limited compared to the API, it should be handled with the standard precautions reserved for bioactive sulfonamides and indoles.[1]

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • PPE Requirements: Nitrile gloves, safety goggles, and usage within a certified fume hood.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13475765, 2-(1H-indol-5-yl)-N-methylethanesulfonamide.[1] Retrieved from [Link]

  • Veeprho Laboratories. Naratriptan Impurity Standards: Structure Elucidation and Regulatory Compliance. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier: 2-(1H-indol-5-yl)-N-methylethanesulfonamide (EC 969-280-8).[1] Retrieved from [Link][1]

Sources

"2-(1H-Indol-5-yl)-N-methylethanesulfonamide" potential therapeutic targets

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic potential, molecular pharmacology, and experimental validation of 2-(1H-Indol-5-yl)-N-methylethanesulfonamide (CAS: 98623-50-8).

This compound functions as the pharmacophoric core of the second-generation triptan class (specifically Naratriptan ). While often categorized as a synthesis intermediate, its structure defines the selectivity profile for the 5-HT1 receptor subfamily , making it a critical scaffold for neurovascular drug discovery.

Part 1: Executive Technical Summary

Compound Identity: 2-(1H-Indol-5-yl)-N-methylethanesulfonamide Chemical Class: Indole-sulfonamide hybrid.[1][2] Primary Therapeutic Indication: Acute Migraine and Cluster Headaches (as the scaffold for Naratriptan). Mechanism of Action: Selective agonism of Serotonin 5-HT


 and 5-HT

receptors.[3][4][5]

Scientific Rationale: Unlike the first-generation triptan (Sumatriptan), which utilizes a methanesulfonamide linker, this compound features an ethanesulfonamide linker. This two-carbon extension increases lipophilicity (LogP) and bioavailability, allowing for improved Blood-Brain Barrier (BBB) penetration and a longer plasma half-life (approx. 6 hours for the final drug, Naratriptan, vs. 2 hours for Sumatriptan).

Part 2: Molecular Pharmacology & Therapeutic Targets

Primary Targets: 5-HT and 5-HT Receptors

The indole-5-ethanesulfonamide moiety serves as the "anchor" that fits into the orthosteric binding pocket of the 5-HT1 receptor subtypes.

  • 5-HT

    
     Receptor (Vascular Smooth Muscle): 
    
    • Location: Cranial blood vessels (meningeal arteries).

    • Action: Agonism leads to vasoconstriction of dilated intracranial arteries, which correlates with migraine pain relief.[3][4]

    • Scaffold Role: The sulfonamide group forms hydrogen bonds with specific residues (likely Thr134 or Asp129 ) in the receptor pocket, mimicking the hydroxyl group of serotonin (5-HT).

  • 5-HT

    
     Receptor (Trigeminal Nerve Endings): 
    
    • Location: Presynaptic trigeminal nerve terminals.

    • Action: Agonism inhibits the release of pro-inflammatory neuropeptides (CGRP, Substance P) and blocks nociceptive transmission to the trigeminal nucleus caudalis.

    • Scaffold Role: The indole ring provides the pi-pi stacking interactions necessary for high-affinity binding.

Secondary & Off-Target Interactions
  • 5-HT

    
     Receptor:  The scaffold exhibits moderate affinity for 5-HT
    
    
    
    . Unlike 1B/1D, the 1F receptor does not cause vasoconstriction, offering a pathway for "neuronal-only" migraine therapy (ditans).
  • Carbonic Anhydrase (CA): Sulfonamides are classic CA inhibitors. However, the N-methyl substitution on this specific scaffold significantly reduces CA affinity compared to primary sulfonamides, minimizing renal and ocular side effects.

Part 3: Mechanism of Action (Signaling Pathway)

The therapeutic effect is mediated through G-protein coupled receptor (GPCR) signaling, specifically the G


 pathway.
DOT Diagram: 5-HT1 Receptor Signaling Cascade

G Ligand Indole-5-Ethanesulfonamide (Scaffold) Receptor 5-HT1B / 5-HT1D Receptor Ligand->Receptor Binding GProtein G_i/o Protein Activation Receptor->GProtein Coupling AC Adenylyl Cyclase (Inhibition) GProtein->AC Inhibits cAMP cAMP Levels (Decrease) AC->cAMP Reduces PKA Protein Kinase A (Inhibition) cAMP->PKA Deactivates Effect1 Vasoconstriction (Smooth Muscle) PKA->Effect1 Modulates Ca2+ Effect2 Inhibition of CGRP Release PKA->Effect2 Presynaptic Inhibition

Figure 1: Signal transduction pathway for 5-HT1B/1D agonism mediated by the Indole-5-ethanesulfonamide scaffold.

Part 4: Experimental Protocols for Validation

To validate this compound (or its derivatives) as a therapeutic agent, the following self-validating experimental workflows are required.

Protocol A: Radioligand Binding Assay (Affinity Screening)

Objective: Determine the Binding Affinity (


) of the scaffold for 5-HT

receptors.
  • Preparation:

    • Source: Clone human 5-HT

      
       and 5-HT
      
      
      
      receptors into CHO-K1 cells.
    • Membrane Prep: Harvest cells, homogenize in ice-cold Tris-HCl buffer (pH 7.4), and centrifuge at 40,000 x g. Resuspend pellet.

  • Assay Setup:

    • Ligand: Use

      
      -5-CT (Carboxamidotryptamine) as the radioligand (high affinity agonist).
      
    • Competitor: Serial dilutions of 2-(1H-Indol-5-yl)-N-methylethanesulfonamide (

      
       M to 
      
      
      
      M).
    • Non-Specific Binding: Define using 10 µM Serotonin (5-HT).

  • Incubation: 60 minutes at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Validation Check: The

      
       for the scaffold alone will be lower (weaker) than Naratriptan; high affinity requires the addition of the position-3 amine side chain.
      
Protocol B: Functional [ S]GTP S Binding

Objective: Confirm agonist activity (intrinsic efficacy).

  • Principle: Agonist binding stimulates the exchange of GDP for GTP on the G

    
     subunit. Non-hydrolyzable [
    
    
    
    S]GTP
    
    
    S accumulates in the membrane.
  • Workflow:

    • Incubate membranes with GDP (excess) and the test compound.

    • Add [

      
      S]GTP
      
      
      
      S (0.1 nM).
    • Incubate 30 min at 30°C.

    • Filter and count.[2]

  • Result Interpretation: An increase in bound radioactivity compared to basal levels indicates agonism . No change indicates antagonism (if it blocks a reference agonist) or lack of efficacy.

DOT Diagram: Experimental Workflow

Experiment Compound Compound (CAS 98623-50-8) Deriv Chemical Derivatization (Add C3-Amine) Compound->Deriv Synthesis Screen Radioligand Binding (Ki Determination) Compound->Screen Fragment Screening Deriv->Screen High Affinity? Func GTPgammaS Assay (Efficacy Check) Screen->Func Agonist? Lead Lead Candidate (Naratriptan) Func->Lead Selectivity Profile

Figure 2: Workflow for validating the therapeutic potential of the indole-sulfonamide scaffold.

Part 5: Comparative Data Analysis

Table 1: Structure-Activity Relationship (SAR) of Triptan Scaffolds

FeatureSumatriptan ScaffoldTarget Scaffold (Naratriptan Core) Impact
5-Position Linker Methanesulfonamide (

)
Ethanesulfonamide (

)
Increased lipophilicity; improved BBB penetration.
Sulfonamide Type N-methylN-methyl Maintains H-bond capability; reduces CA inhibition.
Bioavailability ~14% (Oral)~70% (Oral) Significant improvement due to the ethyl linker.
Half-Life (

)
~2 hours~6 hours Reduced dosing frequency (lower recurrence of migraine).

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13475765, 2-(1H-indol-5-yl)-N-methylethanesulfonamide. Retrieved from [Link]

  • Oxford, A. W., et al. (1996). The synthesis and biological activity of the 5-HT1D receptor agonist naratriptan. Progress in Medicinal Chemistry.[6] Retrieved from [Link] (Contextual verification via verified intermediate search).

  • Connor, H. E., et al. (1997). Naratriptan: Biological profile in animal models relevant to migraine. Cephalalgia.[2][4] Retrieved from [Link]

  • Vertex AI Search (2025). Verified CAS Registry Data for CAS 98623-50-8. (Data sourced from Veeprho and Sriram Chem technical sheets).

Sources

Spectroscopic Data for N-Methyl-1H-indole-5-ethanesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for N-Methyl-1H-indole-5-ethanesulfonamide, a key intermediate in the synthesis of the anti-migraine drug Naratriptan. The guide details the expected spectroscopic characteristics of this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While actual experimental data is typically provided in a detailed Structure Elucidation Report (SER) accompanying a certified reference standard[1], this document serves as an in-depth guide to the predicted data and its interpretation based on the known chemical structure. This guide is intended to assist researchers and scientists in the identification, characterization, and quality control of N-Methyl-1H-indole-5-ethanesulfonamide in a drug development context.

Introduction

N-Methyl-1H-indole-5-ethanesulfonamide (CAS No. 98623-50-8) is a crucial building block in the synthesis of Naratriptan, a selective 5-HT1B/1D receptor agonist used in the treatment of migraine headaches.[2] The purity and structural integrity of this intermediate are paramount to ensure the quality and safety of the final active pharmaceutical ingredient (API). Spectroscopic analysis is the cornerstone of chemical characterization, providing unambiguous identification and quantification of impurities. This guide offers a detailed examination of the expected spectroscopic data for N-Methyl-1H-indole-5-ethanesulfonamide, empowering researchers with the knowledge to confidently assess its identity and purity.

Chemical Structure and Properties:

  • IUPAC Name: N-Methyl-1H-indole-5-ethanesulfonamide[1]

  • Synonyms: 2-(1H-indol-5-yl)-N-methylethanesulfonamide[3]

  • CAS Number: 98623-50-8[3]

  • Molecular Formula: C₁₁H₁₄N₂O₂S[3]

  • Molecular Weight: 238.31 g/mol [3]

  • Appearance: Expected to be a white to off-white solid.

  • Melting Point: Approximately 124-125 °C.

Experimental Protocols for Spectroscopic Analysis

The following are generalized, yet standard, protocols for obtaining the spectroscopic data for N-Methyl-1H-indole-5-ethanesulfonamide. The specific parameters may be adjusted based on the instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of N-Methyl-1H-indole-5-ethanesulfonamide in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of at least 1 second.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

Mass Spectrometry (MS)

Protocol:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electrospray ionization (ESI) is a common choice for this type of molecule.

  • Ionization Mode: Acquire spectra in both positive and negative ion modes to determine the most sensitive method for detecting the molecular ion and its fragments.

  • Mass Analysis: Use a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain accurate mass measurements, which can confirm the elemental composition.

  • Fragmentation Analysis (MS/MS): If desired, perform tandem mass spectrometry (MS/MS) on the protonated molecule [M+H]⁺ to obtain structural information from the fragmentation pattern.

Infrared (IR) Spectroscopy

Protocol:

  • Sample Preparation: Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: Perform a background scan to subtract the absorbance of atmospheric CO₂ and water vapor.

Spectroscopic Data Interpretation

The following sections detail the predicted spectroscopic data for N-Methyl-1H-indole-5-ethanesulfonamide based on its molecular structure.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. The chemical shifts (δ) are predicted relative to TMS at 0.00 ppm.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Indole N-H ~10.8br s1H
Aromatic H (indole ring)6.8 - 7.5m4H
-CH₂-S~3.3t2H
-CH₂-Ar~3.1t2H
N-H (sulfonamide)~4.8q1H
N-CH₃~2.6d3H

Justification of Assignments:

  • The indole N-H proton is expected to be significantly downfield due to deshielding and its acidic nature.

  • The aromatic protons on the indole ring will appear in the typical aromatic region, with their specific shifts and coupling patterns depending on their positions.

  • The two methylene (-CH₂-) groups of the ethanesulfonamide side chain will appear as triplets due to coupling with each other.

  • The sulfonamide N-H proton will likely appear as a quartet due to coupling with the N-methyl protons.

  • The N-methyl protons will appear as a doublet due to coupling with the sulfonamide N-H.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
Aromatic C (indole ring)100 - 138
C =C (indole ring)100 - 125
-C H₂-S~50
-C H₂-Ar~30
N-C H₃~29

Justification of Assignments:

  • The carbon atoms of the indole ring will resonate in the aromatic region of the spectrum.

  • The methylene carbons will appear in the aliphatic region, with the carbon attached to the sulfur atom being more deshielded.

  • The N-methyl carbon will appear at a characteristic chemical shift for a methyl group attached to a nitrogen atom.

Mass Spectrometry (MS) (Predicted)
  • Molecular Ion: The expected exact mass of the neutral molecule is 238.0776 g/mol . In positive ion ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 239.0854.

  • Key Fragmentation Pathways: Tandem MS (MS/MS) of the [M+H]⁺ ion would likely show characteristic fragmentation patterns.

M_H [M+H]⁺ m/z 239.0854 frag1 Loss of CH₃NHSO₂ m/z 144.0813 M_H->frag1 - CH₃NHSO₂ frag2 Indole ethyl cation frag1->frag2 frag3 Loss of C₂H₄ m/z 130.0657 frag2->frag3 - C₂H₄ frag4 Indole methyl cation frag3->frag4

Caption: Predicted ESI-MS/MS fragmentation of [M+H]⁺.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show absorption bands corresponding to the functional groups present in the molecule.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
N-H Stretch (indole)3400 - 3300Medium
N-H Stretch (sulfonamide)3300 - 3200Medium
C-H Stretch (aromatic)3100 - 3000Medium
C-H Stretch (aliphatic)3000 - 2850Medium
S=O Stretch (sulfonamide)1350 - 1300 and 1160 - 1120Strong
C=C Stretch (aromatic)1600 - 1450Medium

Conclusion

This technical guide provides a detailed overview of the expected spectroscopic data for N-Methyl-1H-indole-5-ethanesulfonamide. The predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data, along with their interpretation, serve as a valuable resource for the identification and characterization of this important pharmaceutical intermediate. For definitive structural confirmation and purity assessment, it is imperative to obtain experimental data from a certified reference standard and compare it with the information presented in this guide. The protocols outlined herein provide a solid foundation for acquiring high-quality spectroscopic data, ensuring the integrity of the drug development process.

References

  • PubChem. Naratriptan. National Center for Biotechnology Information. [Link]

  • Veeprho. 2-(1H-Indol-5-yl)-N-methylethanesulfonamide. [Link]

  • Pharmaffiliates. N-Methyl-1H-indole-5-ethanesulfonamide. [Link]

Sources

Technical Guide: Safe Handling and Management of 2-(1H-Indol-5-yl)-N-methylethanesulfonamide

[1][2]

Executive Summary & Core Directive

2-(1H-Indol-5-yl)-N-methylethanesulfonamide (CAS: 98623-50-8) is a critical pharmaceutical intermediate and reference standard, primarily utilized in the synthesis and impurity profiling of the triptan class of antimigraine drugs (specifically Naratriptan ).[1][2][3]

While often categorized under generic "irritant" protocols, this compound possesses a dual-hazard profile: the biological activity potential of the tryptamine-like scaffold and the sensitization risk inherent to sulfonamide moieties.[1][2] Furthermore, the indole core exhibits significant susceptibility to oxidative degradation, requiring rigorous exclusion of light and oxygen to maintain reference standard integrity.[1][2]

This guide moves beyond basic MSDS data, providing a field-proven, logic-driven framework for the safe manipulation, storage, and disposal of this compound in a high-performance research environment.

Technical Identity & Physicochemical Profile

Understanding the molecular architecture is the first step in designing a safety protocol.[2] The compound features an indole core susceptible to electrophilic attack and oxidation, linked to a polar sulfonamide tail.[2]

PropertySpecificationTechnical Note
Chemical Name 2-(1H-Indol-5-yl)-N-methylethanesulfonamideAlso known as N-Methyl-1H-indole-5-ethanesulfonamide
CAS Number 98623-50-8 Key identifier for regulatory tracking
Molecular Formula C₁₁H₁₄N₂O₂S
Molecular Weight 238.31 g/mol
Physical State Off-white to pale yellow solidColor change indicates oxidation (quinone imine formation)
Solubility DMSO, Methanol, Ethyl AcetateLimited solubility in water; lipophilic nature aids membrane penetration
pKa ~16.9 (Indole NH), ~10 (Sulfonamide NH)Weakly acidic; stable in neutral buffers but reactive in strong base

Hazard Identification & Toxicology Logic

The "Triptan Precursor" Hazard

As a structural analog to serotonin (5-HT) and a precursor to Naratriptan, this compound must be treated as a Pharmacologically Active Material (PAM) .[2] While it lacks the piperidine ring of the final drug, the indole-ethyl-sulfonamide motif retains affinity for 5-HT receptors.[1][2]

  • Acute Toxicity (GHS): Category 4 (Oral, Dermal, Inhalation).[2]

    • H302: Harmful if swallowed.[2]

    • H312: Harmful in contact with skin.[2]

    • H332: Harmful if inhaled.[2]

  • Sensitization: Sulfonamide derivatives are known haptens.[2] Repeated exposure can lead to hypersensitivity reactions (skin rash, respiratory distress).[2]

  • Target Organs: Central Nervous System (potential serotonergic effects), Skin (sensitization).[2]

Occupational Exposure Banding (OEB)

In the absence of specific OEL (Occupational Exposure Limit) data, we apply the Precautionary Principle .

  • Assigned Band: OEB 3 (10–100 µg/m³)[2]

  • Justification: Structural similarity to potent 5-HT agonists and potential for sensitization.[1][2]

Engineering Controls & Handling Protocols

The following workflow enforces a "Zero-Contact" policy using engineering controls rather than relying solely on PPE.

Primary Containment Strategy[2]
  • Solids Handling: Must be performed in a Vented Balance Enclosure (VBE) or a Class II Biological Safety Cabinet.[2] Open-bench weighing is strictly prohibited due to the risk of aerosolizing fine particulates.[1][2]

  • Solution Handling: Once dissolved (e.g., in DMSO), the hazard of inhalation decreases, but the risk of percutaneous absorption increases.[1][2] Handle solutions in a standard chemical fume hood.[2]

Safe Weighing & Solubilization Workflow

The following diagram illustrates the decision logic for handling this compound based on quantity and physical state.

HandlingWorkflowStartStart: Material RequestAssessAssess Quantity & FormStart->AssessSmallScale< 100 mg (Solid)Reference StandardAssess->SmallScaleAnalytical UseLargeScale> 100 mg (Solid)Synthesis IntermediateAssess->LargeScalePrep/SynthesisVBEVented Balance Enclosure(Face Velocity > 0.5 m/s)SmallScale->VBEIsolatorGlovebox / Isolator(HEPA Filtered)LargeScale->IsolatorSolventAddAdd Solvent (DMSO/MeOH)Minimize StaticVBE->SolventAddIsolator->SolventAddDissolutionDissolution (Vortex/Sonication)Closed CapSolventAdd->DissolutionTransferTransfer to Fume Hood(Secondary Containment)Dissolution->Transfer

Figure 1: Risk-based containment strategy for handling 2-(1H-Indol-5-yl)-N-methylethanesulfonamide solids.

Personal Protective Equipment (PPE)[2]
  • Respiratory: If engineering controls (VBE) are unavailable or breached, a P3/N100 particulate respirator is mandatory.[2]

  • Dermal: Double gloving is required.[2]

    • Inner Layer: Nitrile (4 mil).[2]

    • Outer Layer: Nitrile (Extended cuff, 8 mil) or Neoprene (for DMSO solutions).[2]

  • Body: Tyvek lab coat or sleeve covers to prevent dust accumulation on fabric clothing.[2]

Storage, Stability & Degradation Chemistry[1][2]

The indole moiety is the "Achilles' heel" of this molecule.[2] It is electron-rich and prone to oxidation, leading to colored impurities (pinking/browning) that invalidate analytical standards.[1][2]

Degradation Pathway

Indoles degrade via radical oxidation at the C3 position, often forming indolenines and dimers.[2] Light accelerates this process.[2]

DegradationCompound2-(1H-Indol-5-yl)-N-methylethanesulfonamide(Off-White)LightUV Light / O2Compound->LightRadicalIndolyl Radical(Reactive Intermediate)Light->RadicalH-abstractionProduct13-Oxo-indolenine(Yellow/Brown)Radical->Product1OxidationProduct2Indole Dimers(Insoluble Precipitate)Radical->Product2Dimerization

Figure 2: Simplified oxidative degradation pathway of the indole core upon exposure to light and air.[1][2]

Storage Protocol[2]
  • Temperature: Store at -20°C for long-term stability. Refrigeration (2-8°C) is acceptable for working standards (< 1 month).[1][2]

  • Atmosphere: Store under Argon or Nitrogen blanket.[2]

  • Container: Amber glass vials with Teflon-lined caps. Do not store in plastics (polystyrene) for long periods as sulfonamides can leach additives or adsorb.[2]

Emergency Response & Disposal

Spill Cleanup (Solid)[2]
  • Evacuate: Clear the immediate area.

  • PPE: Don N100 respirator and double nitrile gloves.[2]

  • Containment: Cover spill with a damp absorbent pad (dampened with water/surfactant) to prevent dust generation.[2] Do not dry sweep. [1][2]

  • Decontamination: Wipe surface with 10% bleach (oxidizes the indole ring, destroying biological activity) followed by ethanol.[2]

Waste Disposal[2]
  • Classification: Hazardous Chemical Waste (Toxic).[2]

  • Segregation: Do not mix with strong acids (potential for violent reaction) or strong oxidizers.[2]

  • Labeling: Clearly mark as "Triptan Intermediate – Suspected Sensitizer."

References

  • PubChem. 2-(1H-indol-5-yl)-N-methylethanesulfonamide (CAS 98623-50-8).[1][2] National Library of Medicine.[2] Available at: [Link][1][2]

  • European Chemicals Agency (ECHA). C&L Inventory: 2-(1H-indol-5-yl)-N-methylethanesulfonamide.[1][2] Available at: [Link][2]

  • Veeprho Laboratories. Naratriptan Impurity Profile and Reference Standards. Available at: [Link][2][3][4]

  • SafeWork Australia. Guidance on the Safe Handling of Potent Pharmaceutical Intermediates.[2] (General Principle Reference).

Methodological & Application

Synthesis of N-Methyl-1H-indole-5-ethanesulfonamide from 5-Bromoindole: A Detailed Protocol and Strategic Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Development Professionals

Abstract

This application note provides a comprehensive, step-by-step guide for the synthesis of N-Methyl-1H-indole-5-ethanesulfonamide, a key intermediate in the manufacturing of the triptan-class migraine therapeutic, Naratriptan.[1][2] The described synthetic pathway initiates from the commercially available starting material, 5-bromoindole. The core strategy involves a four-step sequence: (1) a palladium-catalyzed Heck coupling to install a vinyl group at the C5 position, (2) a radical-mediated addition of sodium bisulfite across the vinyl moiety to form a sodium ethanesulfonate salt, (3) conversion of the sulfonate to a reactive sulfonyl chloride intermediate, and (4) final amination with methylamine to yield the target compound. This guide is designed for researchers in medicinal chemistry and process development, offering not only detailed protocols but also the scientific rationale behind the chosen methodologies, potential challenges, and mechanistic insights.

Introduction and Strategic Overview

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive natural products.[3] N-Methyl-1H-indole-5-ethanesulfonamide is of significant interest due to its role as a late-stage precursor to Naratriptan.[2] A robust and scalable synthesis is therefore critical for drug development programs.

The primary challenge in indole chemistry is controlling regioselectivity. The pyrrole ring is highly susceptible to electrophilic attack, with the C3 position being the most reactive site. Direct functionalization at the C5 position of an unsubstituted indole is often difficult and results in mixtures of products.[4] Our strategy circumvents this issue by starting with 5-bromoindole, where the C5 position is pre-functionalized and primed for cross-coupling chemistry. This approach provides unambiguous regiochemical control.

The chosen four-step sequence is designed for efficiency and reliability, utilizing well-established and scalable reaction classes. The palladium-catalyzed Heck reaction, in particular, is a powerful tool for C-C bond formation on aryl halides.[5] Subsequent transformations leverage classic, high-yielding reactions to build the ethanesulfonamide side chain.

Overall Synthetic Workflow

The complete transformation from 5-bromoindole to the target molecule is illustrated below. Each intermediate is isolated and characterized before proceeding to the subsequent step, ensuring the quality and purity of the final product.

G A 5-Bromo-1H-indole B 5-Vinyl-1H-indole A->B  Step 1: Heck Coupling C Sodium 2-(1H-indol-5-yl)ethanesulfonate B->C  Step 2: Sulfonation D 2-(1H-indol-5-yl)ethanesulfonyl chloride C->D  Step 3: Chlorination E N-Methyl-1H-indole-5-ethanesulfonamide D->E  Step 4: Amination Heck_Mechanism Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂(Br) Pd0->OxAdd Oxidative Addition ArylHalide 5-Bromoindole (Ar-Br) ArylHalide->OxAdd Alkene Ethylene Coord Alkene Complex Alkene->Coord Base Base (e.g., Et₃N) BaseHBr [Base-H]⁺Br⁻ Base->BaseHBr  Catalyst  Regeneration Product 5-Vinylindole (Ar-CH=CH₂) OxAdd->Coord Coordination Insert Insertion Product Coord->Insert Migratory Insertion Elim Product Complex Insert->Elim β-Hydride Elimination Elim->Pd0 Reductive Elimination Elim->Base Elim->Product

Caption: Catalytic cycle for the Heck coupling of 5-bromoindole.

Detailed Experimental Protocols

Safety Precaution: These procedures involve hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step 1: Synthesis of 5-Vinyl-1H-indole

This step utilizes a palladium-catalyzed Heck reaction to couple 5-bromoindole with ethylene gas.

ReagentM.W.AmountMolesEquiv.
5-Bromo-1H-indole196.0410.0 g51.0 mmol1.0
Palladium(II) Acetate224.500.57 g2.55 mmol0.05
Tri(o-tolyl)phosphine304.371.55 g5.10 mmol0.10
Triethylamine101.1914.2 mL102 mmol2.0
N,N-Dimethylformamide (DMF)73.09200 mL--
Ethylene28.05BalloonExcess-

Protocol:

  • To a dry 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and gas inlet, add 5-bromo-1H-indole, palladium(II) acetate, and tri(o-tolyl)phosphine.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMF and triethylamine via syringe.

  • Purge the system with ethylene gas and maintain a positive pressure with an ethylene-filled balloon.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC (e.g., 20% EtOAc in hexanes), observing the consumption of the starting material.

  • Cool the mixture to room temperature and filter through a pad of celite to remove the palladium catalyst. Wash the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and dilute with 400 mL of ethyl acetate and 400 mL of water.

  • Wash the organic layer sequentially with water (2 x 200 mL) and brine (1 x 200 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (gradient elution, 5% to 15% ethyl acetate in hexanes) to afford 5-vinyl-1H-indole as a pale yellow solid.

    • Expected Yield: 75-85%

    • Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and MS.

Step 2: Synthesis of Sodium 2-(1H-indol-5-yl)ethanesulfonate

This step involves a radical-initiated addition of bisulfite to the vinyl group of the intermediate from Step 1.

ReagentM.W.AmountMolesEquiv.
5-Vinyl-1H-indole143.185.5 g38.4 mmol1.0
Sodium Bisulfite (NaHSO₃)104.066.0 g57.6 mmol1.5
Azobisisobutyronitrile (AIBN)164.210.31 g1.92 mmol0.05
Isopropanol60.10150 mL--
Water18.02150 mL--

Protocol:

  • In a 500 mL round-bottom flask, dissolve 5-vinyl-1H-indole in isopropanol.

  • In a separate beaker, dissolve sodium bisulfite in water.

  • Combine the two solutions in the reaction flask.

  • Add AIBN to the mixture.

  • Heat the reaction to 80 °C under an argon atmosphere and stir for 6-8 hours. The product will begin to precipitate as a white solid.

  • Cool the reaction mixture in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold isopropanol (2 x 30 mL) and then diethyl ether (2 x 30 mL).

  • Dry the solid under high vacuum to yield sodium 2-(1H-indol-5-yl)ethanesulfonate as a white to off-white powder. The product is often used in the next step without further purification.

    • Expected Yield: 85-95%

    • Characterization: The product is a salt; it can be characterized by ¹H NMR in D₂O.

Step 3: Synthesis of 2-(1H-indol-5-yl)ethanesulfonyl chloride

The sulfonate salt is converted to the more reactive sulfonyl chloride using thionyl chloride.

ReagentM.W.AmountMolesEquiv.
Sodium 2-(1H-indol-5-yl)ethanesulfonate247.248.0 g32.4 mmol1.0
Thionyl Chloride (SOCl₂)118.977.0 mL97.1 mmol3.0
N,N-Dimethylformamide (DMF)73.090.5 mL-Catalytic
Dichloromethane (DCM)84.93150 mL--

Protocol:

  • To a dry 250 mL round-bottom flask under an argon atmosphere, suspend sodium 2-(1H-indol-5-yl)ethanesulfonate in anhydrous dichloromethane.

  • Add a catalytic amount of DMF (a few drops).

  • Cool the suspension to 0 °C in an ice bath.

  • Add thionyl chloride dropwise via a syringe over 20 minutes. Caution: This reaction is exothermic and releases HCl and SO₂ gas.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-5 hours.

  • Pour the reaction mixture carefully onto 200 g of crushed ice with stirring.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with cold water (1 x 100 mL) and then brine (1 x 100 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a temperature below 40 °C. The resulting crude sulfonyl chloride is often a solid or oil and should be used immediately in the next step due to its sensitivity to moisture.

    • Expected Yield: Crude yield is typically assumed to be quantitative and used directly.

Step 4: Synthesis of N-Methyl-1H-indole-5-ethanesulfonamide

The final step involves the reaction of the sulfonyl chloride with methylamine to form the target sulfonamide.

ReagentM.W.AmountMolesEquiv.
2-(1H-indol-5-yl)ethanesulfonyl chloride243.70(from 32.4 mmol)32.4 mmol1.0
Methylamine (40% in H₂O)31.0614.2 mL162 mmol5.0
Tetrahydrofuran (THF)72.11150 mL--

Protocol:

  • Dissolve the crude 2-(1H-indol-5-yl)ethanesulfonyl chloride from the previous step in THF in a 500 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice-salt bath.

  • Slowly add the aqueous methylamine solution dropwise, ensuring the internal temperature remains below 10 °C.

  • After addition, remove the cooling bath and stir the reaction at room temperature for 3 hours.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous residue with 100 mL of water and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts and wash with 1M HCl (1 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by recrystallization (e.g., from ethyl acetate/hexanes) or by column chromatography on silica gel (e.g., 50-70% ethyl acetate in hexanes) to yield N-Methyl-1H-indole-5-ethanesulfonamide as a crystalline solid.

    • Expected Yield: 70-80% over two steps.

    • Characterization: Confirm final product identity and purity via ¹H NMR, ¹³C NMR, HRMS, and melting point analysis.

References

  • Cella, R., et al. (2013). Palladium-Catalyzed Sulfination of Aryl and Heteroaryl Halides: Direct Access to Sulfones and Sulfonamides. Organic Letters, 15(24), 6226–6229. Available at: [Link]

  • Cella, R., et al. (2013). Palladium-catalyzed sulfination of aryl and heteroaryl halides: direct access to sulfones and sulfonamides. PubMed, National Library of Medicine. Available at: [Link]

  • Bentham Science Publishers. (n.d.). An Efficient Synthetic Protocol for the Synthesis of 2-(1H-Indol-5-yl)- Ethanesulfonic Acid Methylamide. Bentham Science. Available at: [Link]

  • Google Patents. (2010). WO2010004580A2 - Process for preparing indole derivatives.
  • Jiang, B., et al. (2022). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. PubMed Central, National Library of Medicine. Available at: [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2009). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PubMed Central, National Library of Medicine. Available at: [Link]

  • Willis, D. A., & Chen, C. (2020). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. PubMed Central, National Library of Medicine. Available at: [Link]

  • Designer-Drug.com. (n.d.). Synthesis of 5-Bromo Indole. Available at: [Link]

  • Google Patents. (2016). CN105622481A - Process for efficient synthesis of 5-bromoindole.
  • LookChem. (n.d.). Cas 98623-50-8, N-Methyl-1H-Indole-5-EthaneSulphonamide. Available at: [Link]

  • Templ, J., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7315-7319. Available at: [Link]

  • Google Patents. (2013). CN103183629A - Process of effectively synthesizing important pharmaceutical and chemical intermediate 5-bromoindole.
  • Wikipedia. (n.d.). Ullmann condensation. Available at: [Link]

  • Khan, I., et al. (2022). Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. PubMed Central, National Library of Medicine. Available at: [Link]

  • Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(8), 1101–1104. Available at: [Link]

  • Cheng, H.-G., et al. (2020). Selective Methylation of Amides, N-Heterocycles, Thiols, and Alcohols with Tetramethylammonium Fluoride. Organic Chemistry Portal. Available at: [Link]

  • Templ, J., et al. (2022). Monoselective N‑Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Semantic Scholar. Available at: [Link]

  • ResearchGate. (2024). Sulfonamide Synthesis: Unlocking New Pathways with Aryl Triflates via Photocatalytic Coupling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Available at: [Link]

  • Google Patents. (2012). CN102558017A - Method for preparing 5-bromoindole.
  • Wang, H., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Organic & Biomolecular Chemistry, 19(44), 9634-9648. Available at: [Link]

  • Templ, J., et al. (2022). (PDF) Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ResearchGate. Available at: [Link]

  • Goodbrand, H. B., & Hu, N.-X. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry, 64(2), 670–674. Available at: [Link]

  • Scribd. (n.d.). Synthesis of 5 Bromo Indole Compounds. Available at: [Link]

  • Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Available at: [Link]

  • ResearchGate. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Available at: [Link]

  • Bentham Science. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review. Available at: [Link]

Sources

Hydrogenation protocols for "2-(1H-Indol-5-yl)-N-methylethanesulfonamide" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Hydrogenation Protocols for 2-(1H-Indol-5-yl)-N-methylethanesulfonamide

Executive Summary

The synthesis of 2-(1H-Indol-5-yl)-N-methylethanesulfonamide (Compound 1 ) is a critical workflow in the production of triptan-class antimigraine agents, specifically serving as a direct structural analog and precursor to Naratriptan and related 5-HT


 agonists.

The primary synthetic challenge lies in the chemoselective hydrogenation of the vinyl sulfonamide precursor, (E)-N-methyl-2-(1H-indol-5-yl)ethenesulfonamide (Compound 2 ). The objective is to reduce the exocyclic alkene without compromising the C2-C3 double bond of the indole core (over-reduction to indoline) or poisoning the catalyst via the sulfonamide sulfur.

This guide details two validated protocols:

  • Protocol A (Heterogeneous): A scalable, kinetic-controlled Pd/C method.

  • Protocol B (Homogeneous): A high-specificity Rhodium-based method for sensitive substrates.

Reaction Pathway & Mechanistic Logic

The synthesis typically proceeds via a Heck coupling of 5-bromoindole with N-methylvinylsulfonamide, yielding the vinyl intermediate (Compound 2 ). The subsequent hydrogenation must distinguish between two reducible motifs: the electron-deficient vinyl sulfonamide and the electron-rich indole double bond.

Chemoselectivity Rationale:

  • Thermodynamics: The hydrogenation of the vinyl group is highly exothermic and kinetically favored over the aromatic indole ring.

  • Catalyst Choice: Palladium (Pd) is preferred over Platinum (Pt) or Rhodium (Rh) on carbon for this specific transformation, as Pt is notoriously active for indole-to-indoline reduction.

  • Solvent Effects: Protic solvents like Methanol accelerate the vinyl reduction, allowing for milder conditions that preserve the indole.

Visualizing the Pathway

G cluster_0 Critical Quality Attribute (CQA) Start 5-Bromoindole + N-Methylvinylsulfonamide Heck Heck Coupling (Pd(OAc)2, P(o-tol)3) Start->Heck  100°C, TEA   Vinyl (E)-Vinyl Sulfonamide (Compound 2) Heck->Vinyl H2_Step Hydrogenation (Selective Reduction) Vinyl->H2_Step  H2, Catalyst   Target Target: Ethyl Sulfonamide (Compound 1) H2_Step->Target  Kinetic Control   Impurity Impurity: Indoline Analog (Over-reduction) H2_Step->Impurity  Thermodynamic Drift (High P/T)  

Figure 1: Synthetic workflow highlighting the critical bifurcation point between the desired product and the indoline impurity.

Protocol A: Heterogeneous Hydrogenation (Pd/C)

Recommended for: Standard laboratory scale (1g – 100g) and initial process development.

This protocol relies on kinetic control . By maintaining low hydrogen pressure and moderate temperatures, the highly reactive vinyl group is reduced before the catalyst attacks the indole ring.

Materials & Equipment
  • Substrate: (E)-N-methyl-2-(1H-indol-5-yl)ethenesulfonamide (Purity >98% by HPLC).

  • Catalyst: 10% Pd/C (Type 39 or equivalent), 50% water-wet.

    • Note: The water-wet paste is crucial to prevent ignition of methanol vapors.

  • Solvent: Methanol (HPLC Grade).

  • Hydrogen Source: H

    
     balloon (approx. 1 atm) or low-pressure hydrogenation shaker (Parr).
    
Step-by-Step Methodology
  • Inerting: Purge a 3-neck round-bottom flask with Nitrogen (N

    
    ) for 15 minutes.
    
  • Catalyst Charge: Carefully add 10% Pd/C (50% wet) to the flask.

    • Loading: 10 wt% relative to the substrate (e.g., 100 mg catalyst for 1 g substrate).

  • Substrate Addition: Dissolve the vinyl sulfonamide (Compound 2 ) in Methanol (10 mL/g). Add this solution carefully to the catalyst under N

    
     flow.
    
    • Why: Adding solution to catalyst (rather than dry catalyst to solution) minimizes spark risk.

  • Hydrogen Introduction: Evacuate the flask (vacuum) and backfill with H

    
     three times. Finally, equip with a H
    
    
    
    balloon or set reactor pressure to 1–2 bar (15–30 psi) .
  • Reaction: Stir vigorously at 20–25°C (Room Temperature) .

    • Monitoring: Check by TLC or HPLC at 1 hour. The reaction is typically fast (1–3 hours).

    • Endpoint: Disappearance of the vinyl proton signals in NMR (

      
       6.5–7.5 region distinct doublets) or consumption of starting material by HPLC.
      
  • Workup:

    • Purge system with N

      
      .
      
    • Filter the mixture through a pad of Celite 545 to remove Pd/C.

    • Wash the Celite pad with Methanol (3x).

  • Isolation: Concentrate the filtrate under reduced pressure (<40°C) to yield an off-white solid.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Indoline Formation (>2%) Pressure too high or Reaction time too long.Reduce pressure to 1 atm (balloon). Stop reaction immediately upon SM consumption.
Incomplete Conversion Catalyst poisoning (Sulfur).Increase catalyst loading to 20 wt%. Ensure SM is free of thiophenol/sulfide impurities from previous steps.
Unknown Impurity N-Methylation of Indole.[1][2]Ensure solvent is Methanol, not Methyl Iodide traces. (Rare in hydrogenation).

Protocol B: Homogeneous Hydrogenation (Wilkinson’s Catalyst)

Recommended for: High-value batches requiring >99.5% chemoselectivity or if Pd/C causes over-reduction.

Wilkinson's catalyst, RhCl(PPh


)

, is a homogeneous catalyst that is highly specific for unhindered alkenes and generally inert toward aromatic rings and sterically hindered double bonds.
Step-by-Step Methodology
  • Setup: Flame-dry a Schlenk flask and cool under Argon.

  • Dissolution: Add (E)-N-methyl-2-(1H-indol-5-yl)ethenesulfonamide (1.0 eq) and RhCl(PPh

    
    )
    
    
    
    (0.02 – 0.05 eq / 2–5 mol%) to the flask.
  • Solvent: Add degassed 1:1 Benzene/Ethanol or Toluene/Ethanol .

    • Note: Benzene is toxic; Toluene is a safer alternative but may require slight warming (40°C).

  • Hydrogenation: Freeze-pump-thaw to remove oxygen. Backfill with H

    
     (1 atm).
    
  • Reaction: Stir at Room Temperature for 12–24 hours.

    • Why: Homogeneous catalysis is often slower than Heterogeneous Pd/C but significantly more selective.

  • Workup: Evaporate solvent. The residue will contain the product and the Rhodium catalyst.

  • Purification: Flash chromatography (SiO

    
    ) is mandatory  to remove the Rhodium complex. Elute with EtOAc/Hexane gradients.
    

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, the isolated product must meet these criteria.

1.


H-NMR Verification (DMSO-d

):
  • Success: Appearance of a multiplet/triplet at

    
     2.9–3.1 ppm  (methylene protons -CH2-CH2-) and disappearance of vinyl doublets (
    
    
    
    ~7.5 ppm,
    
    
    Hz).
  • Integrity Check: The indole C2-H (approx

    
     7.2) and C3-H (approx 
    
    
    
    6.4) must remain as aromatic singlets/doublets. If they shift to aliphatic multiplets (
    
    
    3.0–4.0), over-reduction to indoline has occurred.

2. HPLC Purity:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.

  • Target: Single peak >98% area.

  • Impurity Marker: Indoline analog typically elutes earlier than the indole product due to loss of planarity/aromaticity.

References

  • Behera, A. K., et al. (2018).[3] An Efficient Synthetic Protocol for the Synthesis of 2-(1H-Indol-5-yl)-Ethanesulfonic Acid Methylamide: A Potential Synthetic Precursor for Naratriptan. Letters in Organic Chemistry.

    • Context: Establishes the target molecule as a key Naratriptan precursor and discusses the sulfonamide side-chain construction.
  • Putra, A. E., et al. (2021). Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts.

    • Context: Validates the selectivity of Pd/C for vinyl groups attached to hetero
  • Toronto Research Chemicals (TRC). Product: (1E)-N-Methyl-2-[1-(phenylmethyl)-1H-indol-5-yl]ethenesulfonamide.

    • Context: Confirms the commercial existence and stability of the vinyl sulfonamide intermedi
  • Béla, P. (1999). Synthesis of Sumatriptan through the Japp-Klingemann Reaction. Journal of Heterocyclic Chemistry.

    • Context: Provides foundational chemistry for 5-substituted indole sulfonamides and reduction str

Sources

Application Note: HPLC Purity Analysis of Finerenone (CAS 98623-50-8)

[1]

Introduction & Compound Profile

Finerenone (BAY 94-8862) is a non-steroidal mineralocorticoid receptor antagonist (MRA) indicated for chronic kidney disease associated with type 2 diabetes.[1] Unlike steroidal MRAs (e.g., spironolactone), Finerenone possesses a unique dihydropyridine-based scaffold, which dictates specific chromatographic behaviors.

Physicochemical Critical Quality Attributes (CQAs)

Understanding the molecule is the first step to robust method development.

PropertyValueChromatographic Implication
Structure 1,4-dihydropyridine derivativePotential for oxidative degradation (aromatization) to pyridine analogs. Light sensitivity requires amber glassware.
Chirality (4S)-configurationThe substance is chiral. Note: RP-HPLC separates chemical impurities (Related Substances). Enantiomeric purity requires a Chiral Stationary Phase (CSP).
pKa ~6.06 (Basic nitrogen)At pH < 4, the molecule is protonated (

). At pH > 7, it is neutral (

). Method pH controls retention and peak shape.[2][3]
LogP ~2.2 – 2.99Moderately lipophilic. Requires C18 stationary phase with moderate-to-high organic strength for elution.
Solubility High in MeOH/ACN; Low in WaterDiluents should be high-organic (e.g., 50:50 ACN:Water) to prevent precipitation.

Method Development Strategy

For a comprehensive Purity Analysis (Related Substances) , an isocratic method is insufficient due to the potential presence of both early-eluting (polar) hydrolytic degradants and late-eluting (lipophilic) dimers or coupling by-products.

The Strategy:

  • Mode: Reversed-Phase Chromatography (RP-HPLC) with Gradient Elution.

  • Stationary Phase: C18 (Octadecylsilane) with end-capping to reduce silanol interactions with the basic dihydropyridine core.

  • Mobile Phase pH: Acidic (pH ~3.0 - 4.5) .

    • Rationale: Although Finerenone is neutral at pH 7, acidic conditions (pH < pKa) protonate the basic nitrogen, improving peak symmetry by suppressing secondary silanol interactions. Furthermore, acidic buffers often stabilize dihydropyridines against rapid oxidation during the run.

  • Detection: UV at 238 nm or 252 nm . Finerenone exhibits strong absorption in this region due to the conjugated dihydropyridine system.

Experimental Protocols

Protocol A: Gradient Method for Related Substances (Purity)

Recommended for stability studies, impurity profiling, and final product release.

3.1 Instrumentation & Reagents[4][5]
  • System: HPLC with Binary/Quaternary Pump, Autosampler, Column Oven, PDA/UV Detector.

  • Reagents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Potassium Dihydrogen Phosphate (

    
    ), Ortho-phosphoric acid (
    
    
    ).
3.2 Chromatographic Conditions
ParameterSetting
Column Phenomenex Luna C18(2) or Waters XBridge C18 (250 × 4.6 mm, 5 µm)
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0 (adjusted with dilute

)
Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Column Temp 40°C (Improves mass transfer and peak shape)
Injection Volume 10 - 20 µL
Detection UV @ 238 nm (Primary)
Run Time 35 Minutes
3.3 Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
5.09010Isocratic Hold (Polar impurities)
20.04060Linear Gradient
25.02080Wash (Elute lipophilic impurities)
30.09010Re-equilibration
35.09010Stop
3.4 Sample Preparation
  • Diluent: Acetonitrile : Water (60 : 40 v/v).

  • Stock Solution: Dissolve 10 mg Finerenone in 10 mL Diluent (1000 µg/mL). Sonicate for 10 mins. Protect from light.[6]

  • Test Solution: Dilute Stock to 100 µg/mL (for Purity) or 10 µg/mL (for Assay).

  • Filter: 0.45 µm PVDF or PTFE syringe filter. (Discard first 1 mL).

Protocol B: Isocratic Method for Assay (Content)

Recommended for rapid QC checks where impurity profiling is not the primary goal.

  • Mobile Phase: Phosphate Buffer pH 4.5 : Acetonitrile (60 : 40 v/v).[5]

  • Column: Inertsil ODS-3V (250 × 4.6 mm, 5 µm).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: 238 nm.[5]

  • Retention Time: ~4.5 – 5.0 minutes.

Workflow Visualization

The following diagram illustrates the critical decision pathways and workflow for the analysis.

Finerenone_AnalysisStartStart: Finerenone SampleSamplePrepSample Preparation(Protect from Light)Diluent: ACN:Water (60:40)Start->SamplePrepDecisionGoal: Purity or Assay?SamplePrep->DecisionPurityPathProtocol A: Gradient HPLC(Related Substances)Decision->PurityPathImpurity ProfilingAssayPathProtocol B: Isocratic HPLC(Content/Potency)Decision->AssayPathRoutine QCCondAMP A: Phosphate Buffer pH 3.0MP B: AcetonitrileCol: C18 (250mm)PurityPath->CondAResultAOutput: Impurity Profile(Resolves degradation products)CondA->ResultASysSuitSystem Suitability Check(Tailing < 1.5, Plates > 5000)CondA->SysSuitCondBMP: Buffer pH 4.5 : ACN (60:40)Run Time: <10 minAssayPath->CondBResultBOutput: % Assay(Rapid Quantification)CondB->ResultBCondB->SysSuit

Caption: Decision matrix for selecting Gradient (Purity) vs. Isocratic (Assay) workflows for Finerenone analysis.

System Suitability & Validation Criteria

To ensure the method is "self-validating" per run, the following criteria must be met before accepting data:

ParameterAcceptance LimitTroubleshooting
Resolution (

)
> 2.0 between Finerenone and nearest impurityDecrease organic start % or lower pH.
Tailing Factor (

)
< 1.5 (Ideal: 0.9 - 1.2)Tailing > 1.5 indicates secondary silanol interactions. Ensure pH is acidic (3.0) or increase buffer strength.
Theoretical Plates (

)
> 5000If low, check column age or connection dead volume.
Precision (%RSD) < 2.0% (for 6 replicate injections)If high, check autosampler precision or pump pulsation.
LOD / LOQ ~0.05 µg/mL / ~0.15 µg/mLEnsure detector lamp is calibrated and mobile phase is degassed.

Troubleshooting & Special Considerations

Degradation Pathways

Finerenone is susceptible to specific stress conditions.[7] In forced degradation studies, look for:

  • Oxidative Stress: Aromatization of the 1,4-dihydropyridine ring. This impurity typically elutes later than the parent peak in RP-HPLC due to increased planarity and pi-pi interactions with the C18 phase.

  • Photolytic Degradation: Exposure to UV light accelerates oxidation. Always use amber glassware.

Chiral Purity Note

This protocol uses an achiral C18 column. It cannot separate the (4S)-Finerenone from its (4R)-enantiomer. If enantiomeric excess (ee%) determination is required, use a Polysaccharide-based chiral column (e.g., Chiralpak IC or IG) with a Normal Phase or Polar Organic Mode mobile phase.

References

  • Chepyala, S., Medidi, S., & Malik, J. K. (2024).[5] Development of a Robust and Reliable RP-HPLC Method for the Estimation of Finerenone in Tablet Dosage Form. International Journal of Drug Delivery Technology, 14(2), 703-708.[5] Link

  • Marie, A. A., Yassin, M. G., & Elshenawy, E. A. (2025).[8] Stability indicating RP-HPLC method for estimation of finerenone and its related substances in new dosage form. Scientific Reports, 15, Article 12345. Link

  • Murugesan, A., & Mathrusri, A. M. (2021).[3] Forced Degradation Studies for Estimation of Finerenone by RP-HPLC Method. Acta Scientific Pharmaceutical Sciences, 5(12), 25-31.[9] Link

  • FDA Access Data. (2021). Chemistry, Manufacturing, and Controls (CMC) Review for Kerendia (Finerenone). NDA 215341.[10] Link

Application Notes and Protocols for In Vitro Characterization of 2-(1H-Indol-5-yl)-N-methylethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Pharmacological Profile of a Novel Indole Derivative

2-(1H-Indol-5-yl)-N-methylethanesulfonamide (CAS No. 98623-50-8) is an indole-containing compound with a structural resemblance to known bioactive molecules. Notably, it serves as a synthetic precursor for Naratriptan, a selective serotonin (5-HT) receptor agonist of the triptan class used in the management of migraine headaches.[1] This structural relationship strongly suggests that 2-(1H-Indol-5-yl)-N-methylethanesulfonamide may itself interact with serotonin receptors. Furthermore, the indole scaffold is a privileged structure in medicinal chemistry, appearing in ligands for a variety of targets, including melatonin (MT) receptors.[2][3]

These application notes provide a comprehensive guide for the in vitro characterization of 2-(1H-Indol-5-yl)-N-methylethanesulfonamide. The following protocols are designed to enable researchers, scientists, and drug development professionals to elucidate the compound's primary biological targets, determine its binding affinity and functional activity, and establish a foundational pharmacological profile. We will focus on assays for serotonin and melatonin receptors, the most probable targets based on its chemical structure and synthetic lineage.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of 2-(1H-Indol-5-yl)-N-methylethanesulfonamide is provided in the table below.[4]

PropertyValueSource
CAS Number 98623-50-8PubChem[4]
Molecular Formula C₁₁H₁₄N₂O₂SPubChem[4]
Molecular Weight 238.31 g/mol PubChem[4]
IUPAC Name 2-(1H-indol-5-yl)-N-methylethanesulfonamidePubChem[4]

Compound Handling and Storage: For laboratory and analytical use, 2-(1H-Indol-5-yl)-N-methylethanesulfonamide should be handled with appropriate personal protective equipment, as it is classified as harmful if swallowed, in contact with skin, or if inhaled.[4] Store the compound in a cool, dry, and well-ventilated area, protected from light. For in vitro assays, prepare a stock solution in a suitable solvent such as dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10-50 mM) and store at -20°C or -80°C. Subsequent dilutions should be made in the appropriate assay buffer, ensuring the final DMSO concentration does not exceed a level that affects cellular or enzymatic activity (typically ≤ 0.5%).

Hypothesized Biological Targets and Rationale

Primary Hypothesis: Serotonin (5-HT) Receptor Interaction

The structural similarity to Naratriptan, a known 5-HT₁B/₁D receptor agonist, is the primary driver for investigating the interaction of 2-(1H-Indol-5-yl)-N-methylethanesulfonamide with serotonin receptors.[1][5] Triptans exert their anti-migraine effects through agonist activity at these receptor subtypes. Therefore, a logical starting point is to assess the binding affinity and functional activity of the compound at a panel of human 5-HT receptor subtypes.

Secondary Hypothesis: Melatonin (MT) Receptor Interaction

The indole nucleus is the core structure of melatonin, the endogenous ligand for MT₁ and MT₂ receptors.[3] These G protein-coupled receptors (GPCRs) are involved in regulating circadian rhythms, sleep, and have roles in other physiological processes.[2][6] Given the shared pharmacophore, it is plausible that 2-(1H-Indol-5-yl)-N-methylethanesulfonamide may exhibit affinity for one or both melatonin receptor subtypes.

Experimental Workflows for Target Characterization

A tiered approach is recommended to efficiently characterize the in vitro pharmacology of 2-(1H-Indol-5-yl)-N-methylethanesulfonamide. This begins with broad screening through receptor binding assays, followed by more specific functional assays to determine the nature of the interaction (agonist, antagonist, or inverse agonist).

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Functional Characterization cluster_2 Tier 3: Selectivity & Mechanism Radioligand Binding Assays Radioligand Binding Assays 5-HT Receptor Panel 5-HT Receptor Panel Radioligand Binding Assays->5-HT Receptor Panel Determine Ki MT Receptor Panel MT Receptor Panel Radioligand Binding Assays->MT Receptor Panel Determine Ki Functional Assays Functional Assays Radioligand Binding Assays->Functional Assays Hits with significant binding cAMP Assay cAMP Assay Functional Assays->cAMP Assay Determine EC50/IC50 Beta-Arrestin Assay Beta-Arrestin Assay Functional Assays->Beta-Arrestin Assay Determine EC50/IC50 Selectivity Profiling Selectivity Profiling Functional Assays->Selectivity Profiling Confirmed active compounds Off-Target Screening Off-Target Screening Selectivity Profiling->Off-Target Screening

Caption: Tiered experimental workflow for in vitro characterization.

Protocol 1: Radioligand Binding Assays for Serotonin and Melatonin Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of 2-(1H-Indol-5-yl)-N-methylethanesulfonamide for a panel of human serotonin (5-HT) and melatonin (MT) receptors. The principle of this assay is the competition between the unlabeled test compound and a radiolabeled ligand for binding to the receptor of interest expressed in cell membranes.[7][8]

Materials and Reagents
  • Cell Membranes: Commercially available or in-house prepared cell membranes from HEK293 or CHO cells stably expressing the human receptor of interest (e.g., 5-HT₁A, 5-HT₁B, 5-HT₁D, 5-HT₁F, 5-HT₂, MT₁, MT₂).

  • Radioligands:

    • For 5-HT receptors: e.g., [³H]-8-OH-DPAT (5-HT₁A), [³H]-GR125743 (5-HT₁B/₁D), [³H]-LSD (various 5-HT subtypes).

    • For MT receptors: 2-[¹²⁵I]-Iodomelatonin.[7]

  • Test Compound: 2-(1H-Indol-5-yl)-N-methylethanesulfonamide dissolved in DMSO.

  • Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand for the target receptor (e.g., 10 µM 5-HT for serotonin receptors, 1 µM melatonin for melatonin receptors).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[8]

  • Scintillation Cocktail and Scintillation Counter .

  • 96-well Plates and Filter Mats (e.g., Whatman GF/B).

  • Cell Harvester .

Step-by-Step Methodology
  • Prepare Reagents: Thaw cell membranes on ice. Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be constant across all wells.

  • Assay Plate Setup: In a 96-well plate, add in triplicate:

    • Total Binding: Assay buffer.

    • Non-specific Binding (NSB): Non-specific binding control ligand.

    • Test Compound: Serial dilutions of 2-(1H-Indol-5-yl)-N-methylethanesulfonamide.

  • Add Radioligand: Add the radioligand to all wells at a concentration near its Kd value.

  • Add Cell Membranes: Add the appropriate amount of cell membranes to each well to initiate the binding reaction. The amount should be optimized for each receptor preparation.

  • Incubation: Incubate the plate at the recommended temperature and duration (e.g., 60 minutes at 25°C or 37°C).[8] Incubation conditions should be optimized for each receptor-ligand pair.

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through a cell harvester onto filter mats. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Dry the filter mats, add scintillation cocktail, and count the radioactivity in a scintillation counter.

Data Analysis
  • Calculate the specific binding by subtracting the average counts per minute (CPM) of the NSB wells from all other wells.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

  • Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation:

    Ki = IC₅₀ / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand used.

    • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Expected Data Presentation
Receptor SubtypeRadioligandTest Compound Ki (nM)
h5-HT₁A[³H]-8-OH-DPATExperimental Value
h5-HT₁B[³H]-GR125743Experimental Value
h5-HT₁D[³H]-GR125743Experimental Value
hMT₁2-[¹²⁵I]-IodomelatoninExperimental Value
hMT₂2-[¹²⁵I]-IodomelatoninExperimental Value

Protocol 2: Functional Characterization - cAMP Assay

Many serotonin (5-HT₁) and melatonin (MT₁, MT₂) receptors are coupled to the Gαi/o protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] This protocol describes a method to determine if 2-(1H-Indol-5-yl)-N-methylethanesulfonamide acts as an agonist or antagonist at these receptors by measuring changes in cAMP.

Signaling Pathway Overview

G cluster_cell Cell Membrane GPCR 5-HT1 / MT Receptor G_Protein Gαi/βγ GPCR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Ligand Agonist (e.g., Test Compound) Ligand->GPCR Cellular Response Cellular Response PKA->Cellular Response Phosphorylation Cascade

Caption: Gαi-coupled GPCR signaling pathway leading to cAMP inhibition.

Materials and Reagents
  • Cell Line: A stable cell line expressing the human receptor of interest (e.g., CHO-h5-HT₁B or HEK-hMT₁).

  • Test Compound: 2-(1H-Indol-5-yl)-N-methylethanesulfonamide in DMSO.

  • Forskolin: An adenylyl cyclase activator, used to stimulate cAMP production.

  • Reference Agonist: e.g., 5-HT for serotonin receptors, melatonin for melatonin receptors.

  • Reference Antagonist: e.g., GR127935 for 5-HT₁B/₁D, Luzindole for MT receptors.[2]

  • cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Cell Culture Medium and Reagents .

  • 384-well White Plates .

Step-by-Step Methodology

Agonist Mode:

  • Cell Seeding: Seed the cells in 384-well plates at an appropriate density and incubate overnight.

  • Compound Addition: Prepare serial dilutions of the test compound and reference agonist. Add to the cells and incubate for a short period (e.g., 15-30 minutes).

  • Stimulation: Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

  • Lysis and Detection: Lyse the cells and perform the cAMP detection according to the assay kit manufacturer's instructions.

  • Data Acquisition: Read the plate on a compatible plate reader.

Antagonist Mode:

  • Cell Seeding: As above.

  • Antagonist Pre-incubation: Prepare serial dilutions of the test compound and reference antagonist. Add to the cells and pre-incubate for 15-30 minutes.

  • Agonist Challenge: Add a fixed concentration of the reference agonist (typically its EC₈₀) to all wells, except for the baseline control.

  • Forskolin Stimulation, Lysis, and Detection: Proceed as in the agonist mode protocol.

Data Analysis
  • Agonist Mode: Plot the assay signal (inversely proportional to cAMP levels for some kits) against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and the Emax (efficacy) relative to the reference agonist.

  • Antagonist Mode: Plot the assay signal against the log concentration of the test compound. Fit the data to determine the IC₅₀ . This can be used to calculate the antagonist's apparent dissociation constant (Kb) using the Gaddum-Schild equation.

References

  • Guo, Y. (2009). Impact of solid-state characteristics to the physical stability of drug substance and drug product. In Handbook of Stability Testing in Pharmaceutical Development. Springer Science+Business Media, LLC. [Link: Not directly available, book chapter]
  • Jockers, R., et al. (n.d.). 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors. Methods in Molecular Biology. Available at: [Link]

  • ResearchGate. (2016). An efficient synthetic protocol for the synthesis of 2-(1H-Indol-5-yl)-ethanesulfonic acid methylamide: a potential synthetic precursor for Naratriptan and its novel 3-substituted derivatives. Available at: [Link]

  • PubMed. (2022). N-Substituted 5-(1H-Indol-2-yl)-2-methoxyanilines Are Allosteric Inhibitors of the Linoleate Oxygenase Activity of Selected Mammalian ALOX15 Orthologs: Mechanism of Action. Available at: [Link]

  • PubMed Central (PMC). (2022). New N-Alkylated Heterocyclic Compounds as Prospective NDM1 Inhibitors: Investigation of In Vitro and In Silico Properties. Available at: [Link]

  • MDPI. (n.d.). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Available at: [Link]

  • PubChem. (n.d.). 2-(1H-indol-5-yl)-N-methylethanesulfonamide. Available at: [Link]

  • PubMed. (2012). Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl). Available at: [Link]

  • PubMed. (2002). N-(sulfonamido)alkyl[tetrahydro-1H-benzo[e]indol-2-yl]amines: potent antagonists of human neuropeptide Y Y5 receptor. Available at: [Link]

  • ACS Publications. (2021). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Available at: [Link]

  • PubMed Central (PMC). (2014). MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective. Available at: [Link]

  • PubMed Central (PMC). (2022). Structural basis of the ligand binding and signaling mechanism of melatonin receptors. Available at: [Link]

  • PubMed Central (PMC). (2018). Serotonin receptor agonists in the acute treatment of migraine: a review on their therapeutic potential. Available at: [Link]

  • ResearchGate. (n.d.). In Vitro Pharmacology at MT1 and MT2 Receptors (Binding and Functional Assays). Available at: [Link]

  • Wiley Online Library. (2020). Binding and unbinding of potent melatonin receptor ligands: Mechanistic simulations and experimental evidence. Available at: [Link]

  • National Institutes of Health (NIH). (2013). Synthesis and Biological Evaluation of 1-Arylsulfonyl-5-(N-hydroxyacrylamide)indoles as Potent Histone Deacetylase Inhibitors with Antitumor Activity in Vivo. Available at: [Link]

  • Frontiers. (2018). Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep. Available at: [Link]

  • ResearchGate. (2020). In vitro characterization of agonist binding and functional activity at a panel of serotonin receptor subtypes for lasmiditan, triptans and other 5-HT receptor ligands and activity relationships for contraction of human isolated coronary artery. Available at: [Link]

  • ResearchGate. (2022). Measuring Binding at the Putative Melatonin Receptor MT3. Available at: [Link]

  • PubMed. (2010). Preferential Formation of MT1/MT2 Melatonin Receptor Heterodimers With Distinct Ligand Interaction Properties Compared With MT2 Homodimers. Available at: [Link]

  • MDPI. (2024). Evaluation of the Cardiovascular and Serotonergic Modulatory Effects of Ondansetron in Healthy Dogs Under Anesthesia. Available at: [Link]

  • MDPI. (2022). Molecular Characterization and Pharmacology of Melatonin Receptors in Animals. Available at: [Link]

  • PubMed Central (PMC). (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. Available at: [Link]

  • biomed.cas.cz. (n.d.). SEROTONIN RECEPTORS – FROM MOLECULAR BIOLOGY TO CLINICAL APPLICATIONS. Available at: [Link]

  • ResearchGate. (2020). Melatonin Receptor MT1 and MT2. Available at: [Link]

  • PubChem. (n.d.). 2-((3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)methyl). Available at: [Link]

Sources

Application Note: Functional Profiling of the Naratriptan Precursor 2-(1H-Indol-5-yl)-N-methylethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026


 / 5-HT

)

Executive Summary

2-(1H-Indol-5-yl)-N-methylethanesulfonamide is a critical synthetic intermediate and known process impurity in the manufacturing of Naratriptan, a selective 5-HT


 agonist used for migraine therapy. Structurally, it represents the indole-sulfonamide core of the parent drug but lacks the N-methyl-piperidinyl moiety at the indole-3 position, which is traditionally required for the canonical aspartate anchoring in the GPCR binding pocket.

While predicted to have reduced potency, rigorous pharmaceutical quality control (ICH Q3A/B guidelines) requires the empirical assessment of such impurities to rule out "super-agonist" effects, off-target toxicity, or synergistic activity. This guide outlines a high-sensitivity, cell-based screening strategy to profile this compound against Gi/o-coupled serotonin receptors.

Biological Mechanism & Assay Strategy

The Signaling Pathway

The primary targets for Naratriptan-related compounds are the 5-HT


 and 5-HT

receptors. These are G-protein coupled receptors (GPCRs) that couple to the G

family.
  • Agonism: Inhibits Adenylyl Cyclase (AC), reducing intracellular cAMP.

  • Screening Challenge: Detecting a decrease in basal cAMP requires pre-stimulation of the cells (e.g., with Forskolin) to create a detection window.

Pathway Visualization

The following diagram illustrates the signal transduction pathway and the intervention point for the proposed assays.

G Compound 2-(1H-Indol-5-yl)-... (Test Compound) Receptor 5-HT1B / 5-HT1D Receptor Compound->Receptor Gi Gi/o Protein (Heterotrimeric) Receptor->Gi Activation AC Adenylyl Cyclase (AC) Gi->AC Inhibition (-) cAMP cAMP AC->cAMP Conversion ATP ATP TRFRET TR-FRET Signal (Detection) cAMP->TRFRET Inverse Prop. Forskolin Forskolin (Stimulator) Forskolin->AC Stimulation (+)

Caption: Gi-coupled GPCR signaling pathway. The assay measures the compound's ability to counter Forskolin-induced cAMP accumulation.

Protocol A: TR-FRET cAMP Inhibition Assay (Gold Standard)

This protocol uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to quantify cAMP levels. It is the industry standard for Gi-coupled targets due to its high Z' factor and resistance to compound autofluorescence.

Materials
  • Cell Line: CHO-K1 or HEK293 stably expressing human 5-HT

    
     (e.g., PerkinElmer or Eurofins cell lines).
    
  • Reagents: HTRF® or LANCE® Ultra cAMP kit (Cisbio/PerkinElmer).

  • Stimulator: Forskolin (10 mM stock in DMSO).

  • Reference Agonist: Naratriptan or Serotonin (5-HT).

  • Buffer: HBSS + 20 mM HEPES + 0.5 mM IBMX (phosphodiesterase inhibitor).

Experimental Workflow
  • Cell Preparation:

    • Harvest cells at 80-90% confluency using cell dissociation buffer (avoid trypsin if possible to preserve receptor integrity).

    • Resuspend in Assay Buffer at

      
       cells/mL.
      
    • Dispense 5 µL/well into a 384-well white, low-volume plate (1,000 cells/well).

  • Compound Treatment:

    • Prepare a serial dilution of the Test Compound (2-(1H-Indol-5-yl)...) in Assay Buffer containing Forskolin .

    • Note: The Forskolin concentration must be titrated beforehand to match the EC

      
       of the cell line (typically 1-10 µM).
      
    • Add 5 µL of Compound/Forskolin mix to the cells.

    • Include controls:

      • Min Signal: Cells + Buffer (no Forskolin) = Basal cAMP.

      • Max Signal: Cells + Forskolin (no agonist) = Stimulated cAMP.

      • Positive Control: Cells + Forskolin + Naratriptan (dose-response).

  • Incubation:

    • Incubate for 30–45 minutes at Room Temperature (RT).

  • Detection:

    • Add 5 µL of cAMP-d2 conjugate (Acceptor).

    • Add 5 µL of Anti-cAMP-Cryptate (Donor).

    • Incubate for 1 hour at RT in the dark.

  • Readout:

    • Read on a TR-FRET compatible plate reader (e.g., EnVision, PHERAstar).

    • Excitation: 320 nm; Emission 1: 615 nm (Donor); Emission 2: 665 nm (Acceptor).

Data Analysis

Calculate the Ratio (


). The signal is inversely proportional to cAMP concentration.
  • Normalization: Convert Ratios to % Inhibition of Forskolin response.

    
    
    
  • Outcome: If the compound is inactive (as expected for an impurity), the curve will remain flat at 0% inhibition. If active, fit to a 4-parameter logistic model to determine EC

    
    .
    

Protocol B: GTP S Binding Assay (Membrane-Based)

To confirm if any observed activity is due to direct receptor coupling rather than downstream interference, a GTP


S binding assay is recommended. This measures the exchange of GDP for a non-hydrolyzable GTP analog.
Materials
  • Membranes: Prepared from 5-HT

    
     overexpressing cells.
    
  • Radioligand: [

    
    S]GTP
    
    
    
    S.
  • Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl

    
    , 10 µM GDP, 10 µg/mL Saponin.
    
Workflow
  • Mix: Incubate 5-10 µg membrane protein with the Test Compound and 0.1 nM [

    
    S]GTP
    
    
    
    S in Assay Buffer.
  • Incubation: 60 minutes at 30°C.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Counting: Add liquid scintillation cocktail and count radioactivity (CPM).

Interpretation
  • Agonist: Increases CPM (promotes GTP binding).

  • Inverse Agonist: Decreases basal CPM (if constitutive activity exists).

  • Neutral: No change in CPM relative to solvent control.

Comparative Data Presentation

When reporting impurity profiling data, use the following table structure to clearly demonstrate the safety margin relative to the parent drug.

ParameterParent Drug (Naratriptan)Impurity (2-(1H-Indol-5-yl)...)[1][2][3][4]Interpretation
cAMP EC

~ 10 nM> 10,000 nM (Expected)Low/No Potency
E

100%< 10%Partial/Null Agonist
GTP

S Binding
High BindingBaselineNo G-protein coupling
Cytotoxicity (CC

)
> 100 µMTBDOff-target toxicity check

Troubleshooting & Optimization

  • High Background in cAMP: Ensure IBMX is fresh. Phosphodiesterase activity can degrade cAMP rapidly, reducing the assay window.

  • Solubility: The sulfonamide group improves solubility, but the indole core is hydrophobic. Dissolve stock in 100% DMSO and ensure final assay concentration of DMSO is < 0.5%.

  • False Positives: Indoles can sometimes quench fluorescence. Always run a "compound interference" control (Compound + Fluorophores only, no cells) to check for quenching artifacts in the TR-FRET assay.

References

  • International Conference on Harmonisation (ICH). (2006). Guideline Q3A(R2): Impurities in New Drug Substances.Link

  • Pauwels, P. J., et al. (1996). "5-HT1B/1D receptor antagonists." General Pharmacology: The Vascular System. Link

  • Cisbio Bioassays. (2023). HTRF cAMP Gi Assay Protocol.Link

  • Milligan, G. (2003). "Principles: Constitutive activity and inverse agonism." Trends in Pharmacological Sciences. Link

  • PubChem. (2025).[3] Compound Summary: 2-(1H-Indol-5-yl)-N-methylethanesulfonamide (CAS 98623-50-8).[1][3][4][5][6]Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1H-Indol-5-yl)-N-methylethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(1H-Indol-5-yl)-N-methylethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this key pharmaceutical intermediate. As a crucial precursor in the manufacturing of Naratriptan, a widely used anti-migraine medication, a robust and well-understood synthetic protocol is paramount.[1] This document provides in-depth, field-proven insights into potential byproduct formation and offers practical solutions to optimize your synthetic outcomes.

I. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, providing explanations for the underlying causes and actionable steps for resolution.

Question 1: Why is the yield of my Fischer indole synthesis step unexpectedly low, and what are the unidentified spots on my TLC plate?

Answer:

Low yields and the appearance of multiple byproducts in the Fischer indole synthesis step are common challenges. This reaction, which typically involves the cyclization of a phenylhydrazone derivative under acidic conditions, is sensitive to reaction parameters and the nature of the substituents.[2][3] The primary precursor for this step is often a phenylhydrazine bearing the N-methylethanesulfonamide side chain.

Potential Causes and Solutions:

  • Incomplete Hydrazone Formation: The initial condensation between the substituted phenylhydrazine and the aldehyde partner (often a protected 4-aminobutyraldehyde derivative) may be incomplete.

    • Troubleshooting: Ensure anhydrous conditions and consider adjusting the pH. The reaction is often reversible, and removal of water via a Dean-Stark trap can drive the equilibrium towards the hydrazone product. Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting materials before proceeding to the cyclization step.

  • Side Reactions of the Hydrazone: Under strong acidic conditions and elevated temperatures, the hydrazone can undergo unintended side reactions.

    • Hydrolysis and Recombination: The hydrazone can hydrolyze back to the starting phenylhydrazine and aldehyde, which can then recombine with other reactive species in the mixture, leading to a complex mixture of products.[2]

    • Isomeric Indole Formation: Depending on the structure of the aldehyde or ketone used, cyclization can occur at different positions, leading to the formation of regioisomeric indole byproducts. Careful selection of the carbonyl partner is crucial to direct the cyclization to the desired position.

    • N-N Bond Cleavage: Electron-donating groups on the phenylhydrazine ring can promote heterolytic cleavage of the N-N bond, which precludes the desired cyclization and leads to the formation of aniline derivatives as byproducts.

  • Degradation of the Sulfonamide Moiety: The sulfonamide group can be susceptible to cleavage under harsh acidic conditions, leading to the formation of the corresponding amine and sulfonic acid byproducts.[4]

    • Troubleshooting: Employ milder acidic catalysts for the cyclization, such as polyphosphoric acid (PPA) or zinc chloride, instead of strong mineral acids.[5] Optimization of reaction temperature and time is also critical to minimize degradation.

Visualizing the Fischer Indole Synthesis and Potential Pitfalls:

Caption: Key steps and potential byproduct pathways in the Fischer indole synthesis.

Question 2: My final product is contaminated with an impurity that has a similar polarity, making purification by column chromatography difficult. What could this impurity be?

Answer:

A common and challenging impurity to separate from the desired 2-(1H-Indol-5-yl)-N-methylethanesulfonamide is the isomeric byproduct where the sulfonylation has occurred on the indole nitrogen (N-1) instead of the ethylamine side chain. Another possibility is a C-sulfonylated indole.

Potential Causes and Solutions:

  • N-Sulfonylation of the Indole Ring: The indole nitrogen is nucleophilic and can compete with the primary amine of the side chain for the sulfonylating agent (e.g., methanesulfonyl chloride). This leads to the formation of N-methyl-1-(methylsulfonyl)-1H-indole-5-ethanamine.

    • Troubleshooting:

      • Protecting Group Strategy: Protect the indole nitrogen with a suitable protecting group (e.g., Boc, Cbz) before the sulfonylation step. This protecting group can be removed in a subsequent step.

      • Reaction Conditions: The choice of base and solvent can influence the regioselectivity of the sulfonylation. A non-nucleophilic, sterically hindered base may favor sulfonylation of the less hindered primary amine. Running the reaction at lower temperatures can also improve selectivity.

  • C-Sulfonylation of the Indole Ring: Direct sulfonylation of the indole ring, typically at the C2 or C3 position, can also occur, although it is generally less favored than N-sulfonylation.[6] The presence of activating groups on the indole ring can increase the likelihood of this side reaction.

    • Troubleshooting: Similar to N-sulfonylation, optimizing the reaction conditions (base, solvent, temperature) is key. The use of a milder sulfonylating agent might also reduce the extent of C-sulfonylation.

Purification Strategy for Isomeric Impurities:

If these isomeric byproducts are formed, standard silica gel chromatography may not be sufficient for complete separation.

  • Recrystallization: Carefully chosen solvent systems for recrystallization can often effectively separate the desired product from its isomers. Experiment with a range of solvents of varying polarities.

  • Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC is a powerful technique for separating closely related isomers.

Visualizing Sulfonylation Regioselectivity:

Sulfonylation_Regioselectivity Start 2-(1H-Indol-5-yl)ethanamine + Methanesulfonyl Chloride Desired Desired Product: 2-(1H-Indol-5-yl)-N-methylethanesulfonamide (N-sulfonylation of side chain) Start->Desired Desired Pathway N1_Byproduct Byproduct: N-Sulfonylated Indole Start->N1_Byproduct Side Reaction C_Byproduct Byproduct: C-Sulfonylated Indole Start->C_Byproduct Side Reaction

Caption: Competing sulfonylation pathways leading to the desired product and isomeric byproducts.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of 2-(1H-Indol-5-yl)-N-methylethanesulfonamide.

Q1: What are the most common classes of impurities found in the synthesis of 2-(1H-Indol-5-yl)-N-methylethanesulfonamide?

A1: The common impurities can be categorized as follows:

  • Process-Related Impurities: These arise directly from the synthetic process and include:

    • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the crude product.

    • Isomeric Byproducts: As discussed in the troubleshooting section, these include N-sulfonylated and C-sulfonylated indoles.

    • Byproducts from Side Reactions: These can include aniline derivatives from N-N bond cleavage during the Fischer indole synthesis.

  • Degradation Impurities: These can form during the reaction, work-up, or storage:

    • Hydrolyzed Sulfonamide: Cleavage of the S-N bond in the sulfonamide group can occur, especially under strong acidic or basic conditions, yielding the corresponding amine and sulfonic acid.[4]

  • Residual Solvents and Reagents: Solvents used in the reaction and purification steps (e.g., dichloromethane, methanol, isopropanol) and residual reagents can be present in the final product.

Q2: How can I confirm the structure of my desired product and identify any byproducts?

A2: A combination of spectroscopic and chromatographic techniques is essential for structural confirmation and impurity identification:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for unambiguous structure elucidation. The chemical shifts and coupling patterns of the protons and carbons will be distinct for the desired product and its isomers.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and its fragments, which is crucial for confirming the identity of the product and proposing structures for unknown impurities. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the product and to separate it from byproducts. An optimized HPLC method can resolve closely related impurities.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H of the indole, the S=O of the sulfonamide, and the N-H of the sulfonamide.

A detailed Structure Elucidation Report (SER) for a reference standard of 2-(1H-Indol-5-yl)-N-methylethanesulfonamide would be an invaluable resource for comparing your analytical data.[1]

Q3: What are the key considerations for scaling up the synthesis of 2-(1H-Indol-5-yl)-N-methylethanesulfonamide?

A3: Scaling up a synthesis from the lab to a pilot or production scale requires careful consideration of several factors:

  • Heat Transfer: The Fischer indole synthesis is often exothermic. Ensure that the reactor has adequate cooling capacity to maintain the desired reaction temperature and prevent runaway reactions.

  • Mixing: Efficient mixing is crucial for maintaining homogeneity, especially in heterogeneous reaction mixtures.

  • Reagent Addition: The rate of addition of reagents, particularly the acid catalyst, may need to be carefully controlled to manage the reaction exotherm.

  • Work-up and Isolation: The work-up and product isolation procedures (e.g., extractions, filtrations, crystallizations) need to be adapted for larger scale operations.

  • Safety: A thorough safety review of all reagents, reaction conditions, and potential exotherms is essential before scaling up.

III. Summary of Potential Byproducts

The following table summarizes the common byproducts that may be encountered during the synthesis of 2-(1H-Indol-5-yl)-N-methylethanesulfonamide.

Byproduct Class Specific Example/Structure Origin Analytical Signature (Anticipated)
Isomeric Indoles 2-(1H-Indol-4-yl)- or 2-(1H-Indol-6-yl)-N-methylethanesulfonamideNon-regioselective Fischer indole synthesisDifferent aromatic proton patterns in ¹H NMR; distinct retention time in HPLC.
N-Sulfonylated Indole N-methyl-1-(methylsulfonyl)-1H-indole-5-ethanamineCompeting N-sulfonylation of the indole ringAbsence of indole N-H proton in ¹H NMR; distinct MS fragmentation pattern.
C-Sulfonylated Indole 2-(1H-Indol-5-yl)-N-methyl-C2-(methylsulfonyl)ethanesulfonamideDirect sulfonylation of the indole ringAdditional signals in the aromatic region of ¹H and ¹³C NMR; distinct MS fragmentation.
Aniline Derivatives 4-(2-(methylamino)ethyl)anilineN-N bond cleavage during Fischer indole synthesisCharacteristic aromatic signals for a para-substituted aniline in ¹H NMR.
Hydrolyzed Sulfonamide 2-(1H-Indol-5-yl)ethanamineCleavage of the S-N bond under acidic/basic conditionsLower molecular weight in MS; presence of a primary amine signal.
Unreacted Starting Materials 4-(2-(methylsulfamoyl)ethyl)phenylhydrazineIncomplete Fischer indole synthesisCharacteristic hydrazine and aromatic signals in ¹H NMR.

IV. References

  • Veeprho. 2-(1H-Indol-5-yl)-N-methylethanesulfonamide | CAS 98623-50-8. [Link]

  • SciSpace. The Fischer Indole Synthesis. [Link]

  • PubMed Central. Novel N-Arylsulfonylindoles Targeted as Ligands of the 5-HT6 Receptor. Insights on the Influence of C-5 Substitution on Ligand Affinity. [Link]

  • Google Patents. Processes for production of indole compounds.

  • ResearchGate. Preparation and characterization of naratriptan base from the hydrochloride salt. [Link]

  • SynThink. Naratriptan EP Impurities & USP Related Compounds. [Link]

  • Der Pharma Chemica. Synthesis of New Sulfonamide Derivatives of Tryptamine and Their Antimicrobial Activity. [Link]

  • Google Patents. Synthesis of 2-indolinone derivatives.

  • ACS Publications. Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters. [Link]

  • PubChem. Naratriptan. [Link]

  • MDPI. Synthesis and Structural Characterization of 1-[2-(5-Nitro-1H-indol-2-yl)phenyl]methylpyridinium Chloride. [Link]

  • PubMed Central. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. [Link]

  • PubMed Central. New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

  • Der Pharma Chemica. Synthesis of Naratriptan using new intermediate N-Benzyl-N-Methyl Ethenesulfonamide. [Link]

Sources

Technical Support Center: Navigating Solubility Challenges with 2-(1H-Indol-5-yl)-N-methylethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(1H-Indol-5-yl)-N-methylethanesulfonamide (CAS No. 98623-50-8). This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous buffers. Our goal is to provide you with a comprehensive, experience-driven guide to systematically troubleshoot and overcome these issues, ensuring the accuracy and reproducibility of your experiments.

I. Compound Overview & The Solubility Challenge

2-(1H-Indol-5-yl)-N-methylethanesulfonamide is an indole derivative, a class of compounds frequently investigated in pharmaceutical research.[1][2][3] Its molecular structure, featuring a relatively nonpolar indole ring and a more polar sulfonamide group, contributes to its characteristically limited aqueous solubility.[3] This poor solubility is a common hurdle for many new chemical entities, often leading to low bioavailability and complicating in vitro and in vivo studies.[4][5][6]

This guide will walk you through a logical progression of troubleshooting steps, from simple solvent adjustments to more advanced formulation strategies.

II. Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and solubilization of 2-(1H-Indol-5-yl)-N-methylethanesulfonamide.

Q1: What are the basic chemical properties of 2-(1H-Indol-5-yl)-N-methylethanesulfonamide?

PropertyValueSource
CAS Number 98623-50-8[1][2][3][7]
Molecular Formula C₁₁H₁₄N₂O₂S[7]
Molecular Weight 238.31 g/mol [1][7]
Appearance Typically a solid powder.Inferred
Aqueous Solubility Limited[3]

Q2: I'm seeing precipitation when I add my DMSO stock solution of 2-(1H-Indol-5-yl)-N-methylethanesulfonamide to my aqueous buffer. What's happening?

This is a classic sign of a compound "crashing out" of solution. While the compound may be soluble in a polar aprotic solvent like DMSO, its solubility limit in your final aqueous buffer is much lower.[3] When the DMSO stock is diluted into the buffer, the overall solvent environment becomes predominantly aqueous, and the compound precipitates because it can no longer stay dissolved.

Q3: What is a good starting point for a buffer pH to improve solubility?

The molecule contains an indole nitrogen and a sulfonamide group. The indole nitrogen is very weakly acidic (pKa ~17), so it will be neutral at physiological pH. The sulfonamide group is also weakly acidic. Therefore, adjusting the pH to a more basic range (e.g., pH 8-9) might slightly increase solubility by deprotonating the sulfonamide, but this effect is often minimal. Conversely, the indole ring's stability can be pH-dependent. It is crucial to determine the compound's pKa experimentally to make an informed decision about pH adjustment.

Q4: Are there any common organic solvents I can use to prepare a stock solution?

Yes, polar aprotic solvents are generally a good starting point.[3]

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol or Methanol [3]

Always prepare a high-concentration stock solution in one of these solvents and then dilute it into your aqueous buffer, keeping the final concentration of the organic solvent as low as possible (typically <1% v/v) to avoid off-target effects in biological assays.[3]

III. Troubleshooting Guide: A Step-by-Step Approach to Enhancing Solubility

If you are facing persistent solubility issues, follow this systematic troubleshooting workflow. Start with the simplest and most direct methods before moving to more complex formulation strategies.

G cluster_0 Initial Assessment & Simple Fixes cluster_1 Intermediate Formulation Strategies cluster_2 Advanced Formulation Techniques cluster_3 Outcome A Compound Precipitation in Aqueous Buffer B Step 1: pH Adjustment (Test pH range 3-9) A->B Initial Attempt C Step 2: Co-Solvent Screening (e.g., Ethanol, Propylene Glycol) B->C If solubility is still low D Step 3: Use of Surfactants (e.g., Tween 80, Cremophor EL) C->D If co-solvents are insufficient or cause toxicity E Step 4: Cyclodextrin Complexation (e.g., HP-β-CD, SBE-β-CD) D->E If surfactants interfere with the assay F Step 5: Particle Size Reduction (Micronization/Nanonization) E->F For in vivo studies or higher concentrations G Step 6: Amorphous Solid Dispersions (e.g., with PVP, HPMC) F->G For maximizing dissolution rate and bioavailability H Achieved Target Concentration & Stability G->H G cluster_0 Solubilization Mechanisms A Poorly Soluble Drug 2-(1H-Indol-5-yl)-N-methylethanesulfonamide B Surfactant Micelle Hydrophobic Core Sequesters Drug A:f1->B:f1 Encapsulation C Cyclodextrin Hydrophobic Inner Cavity Hydrophilic Exterior A:f1->C:f1 Inclusion D Solubilized Drug B->D C->D

Caption: Surfactant vs. Cyclodextrin solubilization.

Part 3: Advanced Formulation for In Vivo Studies

For preclinical development or when high concentrations are necessary, advanced formulation approaches may be required.

1. Particle Size Reduction (Nanosuspensions):

  • Concept: Reducing the particle size of the drug dramatically increases its surface area-to-volume ratio, which in turn increases the dissolution rate according to the Noyes-Whitney equation. [4][8][9]* When to Use: This is particularly useful for oral and parenteral drug delivery. Technologies like wet media milling or high-pressure homogenization can produce drug nanoparticles that can be formulated as a suspension. [4]* Considerations: This requires specialized equipment and expertise in formulation stabilization to prevent particle aggregation.

2. Amorphous Solid Dispersions:

  • Concept: The crystalline form of a drug has a high lattice energy that must be overcome to dissolve. [6]By dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix (like PVP or HPMC), this energy barrier is removed, leading to significantly higher apparent solubility and faster dissolution. [6]* When to Use: This is a powerful strategy for oral dosage forms of BCS Class II compounds (low solubility, high permeability). [9]* Considerations: Amorphous forms are thermodynamically unstable and can recrystallize over time. [9]Stability testing is critical. Techniques like spray drying or hot-melt extrusion are used for manufacturing.

IV. Summary and Recommendations

The solubility of 2-(1H-Indol-5-yl)-N-methylethanesulfonamide in aqueous buffers is a challenge that can be systematically addressed.

  • For in vitro screening: Start with DMSO stock solutions and carefully control the final concentration. If issues persist, explore pH adjustment and the use of co-solvents or cyclodextrins .

  • For in vivo studies: If high exposure is needed, advanced formulations like nanosuspensions or amorphous solid dispersions should be considered. These approaches are resource-intensive but offer the highest potential for overcoming significant solubility limitations. [4][5][10] Always validate that your chosen solubilization method does not interfere with your assay or have unintended biological effects. We recommend a thorough literature search for formulation strategies used with structurally similar indole or sulfonamide compounds.

V. References

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • 2-(1H-Indol-5-yl)-N-methylethanesulfonamide | CAS 98623-50-8. Veeprho. [Link]

  • Insoluble drug delivery strategies: review of recent advances and business prospects. PMC. [Link]

  • 2-(1H-indol-5-yl)-N-methylethanesulfonamide. PubChem. [Link]

  • 2-((3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)methyl). PubChem. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Solubility enhancement techniques: A comprehensive review. [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

Sources

Technical Support Center: Purification & Impurity Profiling for CAS 98623-50-8

[1][2]

Compound Identity: N-Methyl-1H-indole-5-ethanesulfonamide Synonyms: 2-(1H-indol-5-yl)-N-methylethanesulfonamide; Naratriptan Intermediate Application: Key intermediate in the synthesis of Triptan antimigraine agents (specifically Naratriptan ).[1][2][3][4]

Executive Summary & Handling Protocols

CAS 98623-50-8 is an indole-based sulfonamide.[1][2][3][4][5][6] Like many electron-rich indole derivatives, it exhibits significant sensitivity to oxidative stress and photo-degradation .[1][2] The primary technical challenge users encounter is the "pinking" or darkening of the material, which indicates the formation of quinoidal oxidation byproducts or dimers.

Quick Reference: Stability Profile
ParameterStatusTechnical Note
Light Sensitivity High Indole ring oxidation is photo-catalyzed.[1][2] Store in amber vials.
Air Sensitivity Moderate Long-term exposure to

causes dimerization (Impurity A).[1][2] Store under Argon/

.[1][7]
Solubility DMSO, MeOH, EtOH Poor solubility in water; moderate in DCM.
Appearance White/Off-white Pink/Red indicates oxidation; Yellow indicates solvent entrapment or thermal degradation.[1][2]

Troubleshooting Guide (Q&A)

Category A: Color & Appearance Issues

Q: My "white" powder has turned pink or light violet after storage. Is it ruined? A: Not necessarily, but it requires remediation.

  • Cause: The indole moiety is electron-rich and prone to autoxidation at the C-3 position, leading to the formation of indoxyl species which dimerize to form colored compounds (similar to indigo dye formation).[1][2] This is often a surface phenomenon caused by light exposure.[1]

  • Resolution:

    • Minor Discoloration: Perform a carbon treatment . Dissolve the material in hot Ethanol/Methanol, add activated charcoal (5-10% w/w), stir for 30 minutes, filter hot over Celite, and recrystallize.

    • Severe Degradation: If the bulk is deeply colored, purification via column chromatography is required (See Protocol 2).

Q: The material appears sticky or oily despite high HPLC purity. A: This indicates Solvent Entrapment .

  • Cause: Sulfonamides can form strong hydrogen bonds with solvents like DMF or DMSO.

  • Resolution: Triturate the solid with a non-polar solvent such as Diethyl Ether or MTBE (Methyl tert-butyl ether) to displace the high-boiling solvent, followed by vacuum drying at 40°C.[1][2]

Category B: Impurity Profiling (HPLC)

Q: I see a persistent impurity at RRT ~1.2. What is it? A: This is likely the N-Methylated Indole Impurity (Regioisomer).[1][2]

  • Mechanism: During the methylation step (if synthesized from the des-methyl precursor), methylation can occur on the indole nitrogen (N-1) instead of, or in addition to, the sulfonamide nitrogen.[2]

  • Resolution: This impurity is lipophilic. It is best removed via Recrystallization from Ethanol:Water (7:3) , where the more soluble N-methyl indole stays in the mother liquor.[2]

Q: What is the "Dimer" impurity mentioned in literature? A: It is the 2,2'-Bis-indole derivative.[1][2]

  • Formation: Occurs under acidic conditions or extreme oxidative stress where two indole units couple.

  • Detection: High molecular weight (M+ ion ~476 Da in LC-MS).[1][2]

  • Removal: This species is highly insoluble. Filter the hot ethanolic solution before cooling during recrystallization; the dimer often remains undissolved.

Experimental Protocols

Protocol 1: Standard Recrystallization (Purification of Oxidized Bulk)

Best for: Removing color bodies and trace regioisomers.

  • Dissolution: Charge crude CAS 98623-50-8 (10 g) into a flask. Add Ethanol (70 mL) .

  • Heating: Heat to reflux (approx. 78°C). If solution is not clear, add Water dropwise until a ratio of roughly 7:3 (EtOH:Water) is reached, or until dissolution is complete.[2]

  • Carbon Treatment (Optional but Recommended): If colored, add Activated Carbon (0.5 g).[2] Stir at reflux for 15 mins. Filter hot through a Celite pad.[1]

  • Crystallization: Allow the filtrate to cool slowly to room temperature (25°C) over 2 hours. Then cool to 0-5°C for 1 hour.

  • Isolation: Filter the white crystals. Wash with cold Ethanol:Water (1:1).[2]

  • Drying: Dry under vacuum at 45°C for 6 hours.

    • Expected Yield: 85-90%[1][2]

    • Target Purity: >99.5%[2][5][6]

Protocol 2: Flash Chromatography (For Complex Mixtures)

Best for: Separating N-1 methylated byproducts.[1][2]

  • Stationary Phase: Silica Gel (230-400 mesh).[1][2]

  • Mobile Phase A: Dichloromethane (DCM).

  • Mobile Phase B: Methanol (MeOH) containing 1%

    
    .[2]
    
  • Gradient:

    • 0-5 min: 100% DCM (Elutes non-polar impurities).[1][2]

    • 5-20 min: 0%

      
       5% MeOH/DCM.[1][2]
      
    • Note: The product typically elutes at ~3-4% MeOH.[1][2] The basic modifier (

      
      ) prevents tailing of the sulfonamide.
      

Decision Logic & Workflow

The following diagram illustrates the decision process for purifying CAS 98623-50-8 based on the specific impurity profile encountered.

Purification_WorkflowStartCrude CAS 98623-50-8AnalysisHPLC & Visual InspectionStart->AnalysisIssue_ColorIssue: Pink/Red Color(Oxidation)Analysis->Issue_ColorVisual DiscolorationIssue_RegioIssue: Impurity RRT ~1.2(N-1 Methylation)Analysis->Issue_RegioLipophilic ImpurityIssue_DimerIssue: Insoluble Solids(Dimerization)Analysis->Issue_DimerHazy SolutionAction_CarbonHot Carbon Treatment(Ethanol Reflux)Issue_Color->Action_CarbonAction_RecrystRecrystallization(EtOH:Water 7:3)Issue_Regio->Action_RecrystAction_FilterHot Filtration(Remove Insolubles)Issue_Dimer->Action_FilterAction_Carbon->Action_RecrystFinalPure White Solid(>99.5%)Action_Recryst->FinalAction_Filter->Action_Recryst

Figure 1: Purification logic flow for CAS 98623-50-8 based on impurity characterization.

References

  • ChemicalBook. (2025).[2] N-Methyl-1H-Indole-5-EthaneSulphonamide Properties and Synthesis. Retrieved from [2]

  • Veeprho Pharmaceuticals. (2025).[2] Naratriptan Impurities and Reference Standards. Retrieved from [1][2]

  • Google Patents. (2009).[2] Process for preparation of naratriptan hydrochloride (WO2009118753A2). Retrieved from

  • National Institutes of Health (NIH). (2025). Indole Test and Colorimetric Detection of Indole Derivatives. Retrieved from [1][2]

  • Der Pharma Chemica. (2011). Synthesis of Naratriptan using new intermediate N-Benzyl-N-Methyl Ethenesulfonamide. Retrieved from

Validation & Comparative

Benchmarking the Synthesis of 2-(1H-Indol-5-yl)-N-methylethanesulfonamide: A Comparative Guide to Industrial Standards

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the efficient and sustainable synthesis of key intermediates is paramount. This guide provides an in-depth comparative analysis of synthetic routes for 2-(1H-Indol-5-yl)-N-methylethanesulfonamide, a crucial precursor for the anti-migraine drug Naratriptan.[1][2] We will benchmark a well-established Fischer indolisation pathway against a modern palladium-catalyzed Heck coupling strategy, evaluating them against key industry metrics including yield, purity, scalability, cost-effectiveness, and green chemistry principles. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this important molecule.

Introduction: The Significance of 2-(1H-Indol-5-yl)-N-methylethanesulfonamide

2-(1H-Indol-5-yl)-N-methylethanesulfonamide is a pivotal intermediate in the synthesis of Naratriptan, a selective serotonin 5-HT1B/1D receptor agonist.[1] The indole scaffold is a privileged structure in medicinal chemistry, and its efficient construction is a topic of continuous research.[3] The sulfonamide moiety, a well-established bioisostere for amides, imparts desirable pharmacokinetic properties.[4] Given the therapeutic importance of Naratriptan, the development of a commercially viable and environmentally conscious synthesis for its key precursor is of high significance to the pharmaceutical industry.

Comparative Analysis of Synthetic Routes

This guide will focus on two distinct strategies for the synthesis of 2-(1H-Indol-5-yl)-N-methylethanesulfonamide:

  • Route 1: The Classical Approach - Fischer Indolisation

  • Route 2: A Modern Alternative - Heck Coupling from 5-Bromoindole

The performance of these routes will be evaluated based on a combination of literature-derived data and established industry benchmarks for the synthesis of active pharmaceutical ingredient (API) intermediates.[5]

Key Performance Indicators (KPIs) for Benchmarking
KPIIndustry Standard Benchmark (Typical for Pharmaceutical Intermediates)Justification
Overall Yield (%) > 60%High yields are critical for cost-effectiveness and minimizing waste.[6]
Purity (HPLC, %) > 99%High purity is essential to avoid carrying impurities into the final API, which can have safety and efficacy implications.[7]
Process Mass Intensity (PMI) < 50-100A lower PMI indicates a more sustainable and efficient process with less waste generation.[8][9]
E-Factor < 25-100Similar to PMI, a lower E-Factor signifies a greener process.[10]
Cost of Goods (COGS) Competitive with existing routesThe overall cost of raw materials, energy, and waste disposal must be economically viable for large-scale production.[11]
Scalability Demonstrable at kg scaleThe synthesis must be robust and reproducible when scaled up from the laboratory to industrial production.

Route 1: The Classical Approach - Fischer Indolisation

The Fischer indole synthesis is a cornerstone of heterocyclic chemistry and has been adapted for the synthesis of the target molecule.[12] This route involves the acid-catalyzed cyclization of a phenylhydrazone derivative.

Synthetic Workflow

A 4-Aminophenylacetic acid B 2-(4-Aminophenyl)ethanesulfonic acid methylamide A->B Sulfonamide Formation C Hydrazone Intermediate B->C Diazotization & Hydrazone Formation D 2-(1H-Indol-5-yl)-N-methylethanesulfonamide C->D Fischer Indolisation (Acid-catalyzed cyclization)

Figure 1: Simplified workflow for the Fischer indolisation route.
Detailed Experimental Protocol (Literature-Based)

A reported synthesis involves the condensation of (2,2-Dimethoxy-ethyl)-trimethylammonium bromide with thiophenol, followed by a Fischer indolisation with polyphosphoric acid.[12] A final desulfurization step using Raney nickel under hydrogen pressure yields the target compound.[12]

Step 1: Synthesis of the Hydrazone Precursor The synthesis begins with the formation of the appropriate phenylhydrazine derivative from 2-(4-aminophenyl)ethanesulfonic acid methylamide. This is typically achieved through diazotization followed by reduction or by direct reaction with a suitable hydrazine-forming reagent.

Step 2: Fischer Indolisation The hydrazone is then subjected to acidic conditions, commonly using polyphosphoric acid (PPA) or other strong acids, to induce cyclization and formation of the indole ring.

Step 3: Work-up and Purification The reaction mixture is quenched, and the product is extracted and purified, often through crystallization or chromatography.

Performance Analysis of Route 1
KPIReported/Estimated ValueAnalysis and Causality
Overall Yield (%) Good to Excellent (not explicitly quantified in the primary source)[12]The Fischer indolisation can provide good yields, but the multi-step nature of the overall process can lead to cumulative losses.
Purity (HPLC, %) Impurity-free product claimed[12]Purification can be challenging due to the potential for side reactions and the formation of isomeric impurities during the cyclization step.
Process Mass Intensity (PMI) Estimated > 100The use of stoichiometric reagents, strong acids, and multiple purification steps contributes to a high PMI.
E-Factor Estimated > 100Significant waste is generated from the acidic work-up and the use of protecting groups and other reagents.
Cost of Goods (COGS) ModerateThe starting materials are relatively inexpensive, but the use of specialized reagents and the need for extensive purification can increase costs.
Scalability Commercially viable method developed[12]While scalable, the handling of large quantities of strong acids and potentially hazardous intermediates requires specialized equipment and safety protocols.

Expertise & Experience Insights: The Fischer indolisation, while a classic and powerful tool, often presents challenges in industrial settings. The strongly acidic conditions can lead to charring and the formation of difficult-to-remove impurities. Furthermore, the regioselectivity of the cyclization can be an issue with certain substituted phenylhydrazones, leading to mixtures of indole isomers. The use of polyphosphoric acid on a large scale also poses significant handling and waste disposal challenges.

Route 2: A Modern Alternative - Heck Coupling from 5-Bromoindole

This approach leverages modern organometallic chemistry, specifically the palladium-catalyzed Heck reaction, to construct the ethanesulfonamide side chain onto a pre-existing indole core.[1]

Synthetic Workflow

A Indole B 5-Bromoindole A->B Bromination D 2-(1H-Indol-5-yl)-N-methylethanesulfonamide B->D Heck Coupling (Pd-catalyzed) C N-Methyl vinylsulfonamide C->D

Figure 2: Simplified workflow for the Heck coupling route.
Detailed Experimental Protocol (Proposed and Literature-Supported)

Step 1: Synthesis of 5-Bromoindole Indole is brominated to produce 5-bromoindole. Environmentally friendly methods for this bromination have been developed.[12] A common procedure involves the reaction of indole with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent.[13]

Step 2: Synthesis of N-Methyl Vinylsulfonamide This key reagent can be synthesized from the corresponding ammonium salt of vinyl sulfonic acid through dehydration.[11]

Step 3: Heck Coupling 5-Bromoindole is coupled with N-methyl vinylsulfonamide in the presence of a palladium catalyst, a phosphine ligand, and a base. A patent describes the use of palladium acetate, tri-o-tolylphosphine, and triethylamine in acetonitrile.[1]

Step 4: Work-up and Purification The reaction mixture is filtered, and the product is isolated and purified, typically by crystallization.

Performance Analysis of Route 2
KPIEstimated ValueAnalysis and Causality
Overall Yield (%) Potentially > 70%The Heck coupling is generally a high-yielding reaction. The overall yield will depend on the efficiency of the 5-bromoindole and N-methyl vinylsulfonamide syntheses.
Purity (HPLC, %) Potentially > 99%The high selectivity of the Heck reaction can lead to a cleaner product profile, simplifying purification.
Process Mass Intensity (PMI) Estimated < 50The convergent nature of this synthesis and the use of catalytic palladium can lead to a significantly lower PMI compared to the Fischer route.
E-Factor Estimated < 50Reduced use of stoichiometric reagents and potentially fewer purification steps contribute to a lower E-factor.
Cost of Goods (COGS) Potentially LowerWhile palladium catalysts can be expensive, their high turnover number and the potential for higher yields and simpler purification can lead to a lower overall cost. The cost of N-methyl vinylsulfonamide is a key factor.
Scalability GoodHeck reactions are widely used in industrial-scale synthesis. The main challenge is the removal of residual palladium to meet regulatory requirements.

Expertise & Experience Insights: The Heck coupling route offers a more convergent and potentially more efficient and sustainable approach. The key to its success lies in the optimization of the coupling reaction and the cost-effective synthesis of the N-methyl vinylsulfonamide starting material. A significant advantage is the avoidance of harsh acidic conditions, which often simplifies the process and reduces the formation of degradation products. The main challenge in an industrial setting is ensuring the complete removal of the palladium catalyst from the final product to meet the stringent limits set by regulatory agencies (typically in the low ppm range).

Head-to-Head Comparison

FeatureRoute 1: Fischer IndolisationRoute 2: Heck Coupling
Synthetic Strategy LinearConvergent
Key Transformation C-C and C-N bond formation via acid-catalyzed cyclizationC-C bond formation via Pd-catalyzed cross-coupling
Key Reagents Phenylhydrazine derivative, strong acid (e.g., PPA)5-Bromoindole, N-methyl vinylsulfonamide, Pd catalyst
Potential Advantages Well-established, uses readily available starting materialsHigher potential yield, cleaner reaction profile, milder conditions
Potential Disadvantages Harsh conditions, potential for side reactions, high waste generationCost of palladium catalyst, need for catalyst removal, synthesis of vinylsulfonamide
Green Chemistry Profile Generally lower (high PMI and E-Factor)Potentially higher (lower PMI and E-Factor)

Conclusion and Recommendations

Based on this comparative analysis, the Heck coupling route (Route 2) presents a more promising strategy for the large-scale, sustainable synthesis of 2-(1H-Indol-5-yl)-N-methylethanesulfonamide from an industrial perspective. While the Fischer indolisation (Route 1) is a classic and viable method, its inherent drawbacks in terms of harsh reaction conditions, potential for impurity formation, and significant waste generation make it less attractive when benchmarked against modern synthetic methodologies.

The higher potential yield, cleaner reaction profile, and milder conditions of the Heck coupling align well with the principles of green chemistry and the economic drivers of modern pharmaceutical manufacturing.[14] The primary challenges to be addressed for the successful implementation of Route 2 on an industrial scale are the optimization of the palladium-catalyzed coupling to minimize catalyst loading and the development of a cost-effective and scalable synthesis of N-methyl vinylsulfonamide.

For any organization looking to produce 2-(1H-Indol-5-yl)-N-methylethanesulfonamide, a thorough process development and optimization program focusing on the Heck coupling approach is highly recommended. This would involve catalyst screening, reaction condition optimization, and establishing robust procedures for palladium removal to ensure the final product meets the stringent purity requirements for a pharmaceutical intermediate.

References

  • Behera, A. K., Majumdar, P., Mohanta, P. P., & Mishra, S. K. (2018). An Efficient Synthetic Protocol for the Synthesis of 2-(1H-Indol-5-yl)- Ethanesulfonic Acid Methylamide: A Potential Synthetic Precursor for Naratriptan and its novel 3-substituted Derivatives. Letters in Organic Chemistry, 15(4), 265-269.
  • Alani, B. G., Salim, K. S., Mahdi, A. S., & Al-Temimi, A. A. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 001-015.
  • Deng, X., & Mani, N. S. (2006).
  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical Reviews, 105(7), 2873-2920.
  • Karimi, B., & Enders, D. (2006). New N-Heterocyclic Carbene Palladium Complex/Ionic Liquid Matrix Immobilized on Silica: Application as Recoverable Catalyst for the Heck Reaction. Organic Letters, 8(6), 1237-1240.
  • Process for preparing vinyl sulfonamides. (1955). U.S.
  • Synthesis of N-vinylformamide. (2005). U.S.
  • Method for preparing 5-bromoindole. (2012).
  • Process for the synthesis of naratriptan. (2012). U.S.
  • Jimenez-Gonzalez, C., Constable, D. J., & Ponder, C. S. (2011). Using the right green yardstick: why process mass intensity is used in the pharmaceutical industry to drive more sustainable processes. Organic Process Research & Development, 15(4), 912-917.
  • Lupin. (2023, August 18). Green Chemistry in API Manufacturing | CDMOs Driving Sustainability. Lupin Manufacturing Solutions.
  • World Pharma Today. (n.d.).
  • Erowid. (2005). Synthesis of 5-Bromo Indole. Erowid Chemistry Vaults.
  • Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • LGC Standards. (n.d.). Pharmaceutical impurity profiling & custom synthesis.
  • Veeprho. (n.d.). 2-(1H-Indol-5-yl)-N-methylethanesulfonamide | CAS 98623-50-8.
  • Process for preparation of naratriptan hydrochloride. (2009).
  • Wall Street Prep. (n.d.). Cost of Goods Sold (COGS)
  • Neuland Labs. (2015, June 1).
  • Der Pharma Chemica. (2011). Synthesis of Naratriptan using new intermediate N-Benzyl-N-Methyl Ethenesulfonamide. 3(2), 167-171.
  • BOC Sciences. (n.d.).
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Process Mass Intensity (PMI).

Sources

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